Tert-butyl(propyl)amine
Description
Properties
IUPAC Name |
2-methyl-N-propylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-5-6-8-7(2,3)4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGARKSJMMQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497763 | |
| Record name | N-tert-Butylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22675-81-6 | |
| Record name | N-(1,1-Dimethylethyl)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22675-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl(propyl)amine from Tert-butylamine: An In-depth Technical Guide
Introduction
Tert-butyl(propyl)amine is a secondary amine with applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical compounds. Its synthesis from the readily available starting material, tert-butylamine (B42293), can be achieved through several synthetic routes. This technical guide provides a detailed overview of the primary methods for this transformation, focusing on direct alkylation and reductive amination. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the synthetic pathways, detailed experimental protocols, and relevant data to aid in methodological selection and implementation.
Synthetic Strategies
The synthesis of this compound from tert-butylamine primarily involves the formation of a new carbon-nitrogen bond between the nitrogen atom of tert-butylamine and a propyl group. The two most common and effective strategies to achieve this are direct N-alkylation and reductive amination.
Direct Alkylation
Direct alkylation is a classical approach for the formation of amines, involving the reaction of an amine with an alkyl halide via nucleophilic aliphatic substitution.[1] In this case, tert-butylamine acts as the nucleophile, attacking an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
While straightforward, a significant drawback of direct alkylation is the potential for overalkylation. The product, this compound, is also a nucleophile and can react further with the propyl halide to form the tertiary amine, di(propyl)tert-butylamine, and subsequently a quaternary ammonium (B1175870) salt.[1][2] However, the steric hindrance afforded by the tert-butyl group on the starting amine can help to mitigate the extent of these side reactions.
Reductive Amination
Reductive amination is a highly efficient and controlled method for the synthesis of secondary amines, which circumvents the issue of overalkylation.[3] This two-step, one-pot process involves the initial reaction of tert-butylamine with propanal to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine, this compound.[3][4] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the aldehyde starting material.[5][6] This method is often preferred for its high selectivity and generally good yields for secondary amine synthesis.
Comparative Data of Synthetic Routes
The selection of a synthetic route depends on various factors including desired yield, purity, cost of reagents, and scalability. The following table summarizes the key aspects of the direct alkylation and reductive amination methods for the synthesis of this compound.
| Parameter | Direct Alkylation | Reductive Amination |
| Primary Reactants | Tert-butylamine, Propyl halide (e.g., 1-bromopropane) | Tert-butylamine, Propanal |
| Key Reagents | Base (e.g., K₂CO₃, NaH)[1] | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)[5] |
| Primary Advantage | Simplicity of the reaction setup. | High selectivity for the secondary amine, avoiding overalkylation.[3] |
| Primary Disadvantage | Risk of overalkylation leading to tertiary amine and quaternary ammonium salt byproducts.[2] | Requires careful control of pH and reaction conditions. |
| Typical Solvents | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Alcohols (e.g., Methanol (B129727), Ethanol), Ethers (e.g., THF, Dioxane)[7] |
| Purification Method | Distillation, Column Chromatography | Distillation, Extraction, Column Chromatography[7] |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound via direct alkylation and reductive amination.
Protocol 1: Synthesis of this compound via Direct Alkylation
Objective: To synthesize this compound by the direct alkylation of tert-butylamine with 1-bromopropane.
Materials:
-
Tert-butylamine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 1-bromopropane (1.1 eq.) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound by the reductive amination of tert-butylamine with propanal.
Materials:
-
Tert-butylamine
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add tert-butylamine (1.0 eq.) and anhydrous methanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add propanal (1.05 eq.) to the cooled solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 eq.) in a minimal amount of anhydrous methanol.
-
Slowly add the sodium triacetoxyborohydride solution/slurry to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
References
- 1. Buy this compound (EVT-3505423) | 22675-81-6 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. lehigh.edu [lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
Tert-butyl(propyl)amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl(propyl)amine, a secondary amine with the CAS Number 22675-81-6, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a summary of its known properties, including its molecular weight and a general overview of its synthesis. Due to the limited availability of detailed experimental data in the public domain, this document also discusses the general reactivity and potential biological significance of secondary amines of this structural class. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound.
Physicochemical Properties
This compound, also known as N-(tert-butyl)propan-1-amine, possesses a unique combination of steric hindrance from the tert-butyl group and a flexible propyl chain. These structural features are expected to influence its reactivity and physical properties. A summary of its key identifiers and calculated properties is provided in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 22675-81-6 | |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| IUPAC Name | N-(tert-butyl)propan-1-amine | |
| Synonyms | Propylamine, N-tert-butyl; tert-Butyl-n-propylamine | |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis
The primary route for the synthesis of this compound is through the nucleophilic substitution reaction of tert-butylamine (B42293) with a suitable propyl halide.
General Experimental Protocol: Alkylation of Tert-butylamine
This protocol describes a general procedure for the synthesis of secondary amines via alkylation. Specific reaction conditions for the synthesis of this compound may require optimization.
Materials:
-
Tert-butylamine
-
1-Bromopropane (B46711) (or other suitable propyl halide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butylamine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Applications and Biological Significance
While specific biological activities for this compound have not been reported in the available literature, the structural motif of a secondary amine is prevalent in many biologically active molecules.
Role in Drug Development
Secondary amines are common functional groups in a vast array of pharmaceuticals. They can act as hydrogen bond donors and acceptors, and their basicity allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. The tert-butyl group can impart metabolic stability by sterically hindering sites of metabolism.
Hypothetical Signaling Pathway Interaction
Amines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, many neurotransmitters are amines. A molecule like this compound could hypothetically act as a ligand for a receptor, either as an agonist or an antagonist, thereby modulating a signaling pathway.
Caption: Hypothetical modulation of a GPCR signaling pathway.
Disclaimer: The signaling pathway diagram is a generalized representation and is not based on experimental data for this compound.
Conclusion
This compound is a secondary amine for which basic chemical information is available. However, there is a notable lack of in-depth studies on its synthesis, reactivity, and biological activity. This guide provides a starting point for researchers by summarizing the available data and suggesting potential areas of investigation based on the general properties of secondary amines. Further experimental work is required to fully elucidate the chemical and biological profile of this compound.
References
Spectroscopic Analysis of Tert-butyl(propyl)amine: A Technical Guide
Introduction
Tert-butyl(propyl)amine, also known as N-(tert-butyl)propan-1-amine, is a secondary amine with the molecular formula C₇H₁₇N. Its structure, featuring a sterically bulky tert-butyl group adjacent to the nitrogen atom, imparts specific chemical properties that are of interest in organic synthesis and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction outcomes.
This technical guide provides a summary of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It should be noted that publicly available, experimentally verified spectra for this specific compound are scarce. Therefore, the data presented herein are predicted values based on established spectroscopic principles and comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a reference for the characterization of this and similar aliphatic amines.
Predicted Spectroscopic Data
The following sections and tables summarize the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(CH₃)₃ | ~ 1.0 - 1.2 | Singlet (s) | 9H |
| -CH₂-CH₂-CH₃ | ~ 0.9 - 1.0 | Triplet (t) | 3H |
| -CH₂-CH₂-CH₃ | ~ 1.4 - 1.6 | Sextet (or multiplet, m) | 2H |
| -NH-CH₂- | ~ 2.4 - 2.6 | Triplet (t) | 2H |
| -NH- | ~ 0.8 - 1.5 (variable) | Broad Singlet (br s) | 1H |
¹³C NMR (Carbon-13 NMR) Data
The carbon-13 NMR spectrum is predicted to display four signals, corresponding to the four non-equivalent carbon environments.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~ 50 - 55 |
| -C(C H₃)₃ | ~ 28 - 32 |
| -NH-C H₂- | ~ 45 - 50 |
| -CH₂-C H₂-CH₃ | ~ 22 - 26 |
| -CH₂-CH₂-C H₃ | ~ 11 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions are associated with the N-H and C-H bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Weak to Medium |
| C-H Stretch (sp³) | 2850 - 2970 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| N-H Bend | 1550 - 1650 | Medium to Weak |
| C-H Bend | 1365 - 1470 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the carbon-carbon and carbon-nitrogen bonds.
| m/z | Predicted Fragment Ion | Comments |
| 115 | [C₇H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 100 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |
| 86 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl group. |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage, formation of the tert-butylamino fragment. |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid amine sample such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile liquids or by direct infusion.
-
Ionization: Ionize the sample in the gas phase using a standard electron ionization (EI) source, typically at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Basicity and pKa of Tert-butyl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the basicity and predicted pKa of tert-butyl(propyl)amine. Due to the limited availability of direct experimental data for this specific secondary amine, this document synthesizes information from related compounds and established principles of physical organic chemistry to offer a comprehensive analysis. It includes a discussion of the structural factors influencing its basicity, a detailed experimental protocol for pKa determination, and a summary of relevant data.
Introduction to Amine Basicity
The basicity of an amine is a measure of its ability to accept a proton (H⁺), a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom. This characteristic is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[1][2] The basicity of amines is influenced by several factors, including electronic effects (inductive effects, resonance) and steric effects.[3][4]
This compound is a secondary amine with the chemical structure C₇H₁₇N. Its basicity is primarily influenced by the inductive effect of the alkyl groups and the steric hindrance around the nitrogen atom.
Predicted Basicity and pKa of this compound
Table 1: pKa Values of Structurally Related Amines
| Amine | Structure | Type | pKa of Conjugate Acid |
| Ammonia | NH₃ | - | 9.25 |
| Propylamine | CH₃CH₂CH₂NH₂ | Primary | 10.69[2] |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary | 10.61[2] |
| Isobutylamine | (CH₃)₂CHCH₂NH₂ | Primary | 10.77 (for Butylamine)[2] |
| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | Primary | 10.60[2] |
| tert-Butylamine (B42293) | (CH₃)₃CNH₂ | Primary | 10.68 [1][2][5][6] |
| Diethylamine (B46881) | (CH₃CH₂)₂NH | Secondary | 10.98[2] |
| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |
Analysis and Estimation:
Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia.[3][4] This is evident from the pKa values of the primary amines in Table 1, which are all significantly higher than that of ammonia.
This compound is a secondary amine, and secondary amines are generally more basic than primary amines due to the presence of two electron-donating alkyl groups. For instance, diethylamine (pKa = 10.98) is more basic than ethylamine (B1201723) (pKa = 10.67).[2]
However, the bulky tert-butyl group in this compound introduces significant steric hindrance. While the inductive effect of the tert-butyl and propyl groups increases the intrinsic basicity, steric hindrance can impede the approach of a proton and the solvation of the resulting conjugate acid, which can decrease the observed basicity in solution.
Considering these competing factors, the pKa of the conjugate acid of this compound is expected to be in the range of 10.8 to 11.2 . It is likely to be slightly more basic than tert-butylamine (10.68) due to being a secondary amine but may not be as basic as less sterically hindered secondary amines like diethylamine (10.98).
Experimental Determination of pKa
Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[7][8]
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of this compound by monitoring the pH change of a solution of the amine upon the addition of a strong acid.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. A typical concentration would be in the range of 0.01 M to 0.1 M.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.
-
Titration:
-
Record the initial pH of the amine solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Factors Influencing the Basicity of this compound
The basicity of this compound is a result of a balance between electronic and steric effects.
Caption: Factors influencing the basicity of this compound.
Inductive Effect (+I): Both the tert-butyl and the propyl groups are alkyl groups, which are electron-donating. They push electron density towards the nitrogen atom, increasing the availability of the lone pair for bonding with a proton. This effect tends to increase the basicity.
Steric Hindrance: The bulky tert-butyl group can physically obstruct the approach of a proton to the nitrogen's lone pair. Furthermore, it can hinder the solvation of the resulting protonated amine (the conjugate acid). Effective solvation stabilizes the conjugate acid, and poor solvation will decrease the overall basicity of the amine in solution.
Conclusion
References
- 1. pKa of tert-Butylamine [vcalc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]
- 6. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Solubility of Tert-butyl(propyl)amine in organic solvents
An In-depth Technical Guide to the Solubility of Tert-butyl(propyl)amine in Organic Solvents
Abstract
This compound, a tertiary amine, is a compound with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these fields. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative solubility information and quantitative data for the structurally similar compound, tert-butylamine. Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of liquid amines and presents a logical workflow for solubility testing.
Introduction
This compound is a tertiary amine with the chemical formula C₇H₁₇N. Its structure, featuring a bulky tert-butyl group and a propyl group attached to a central nitrogen atom, influences its physical and chemical properties, including its solubility. While specific quantitative solubility data for this compound is not extensively available in published literature, its solubility profile can be predicted based on the general principles of amine solubility and by examining data for analogous compounds. Generally, aliphatic amines are soluble in a range of organic solvents, a characteristic attributed to the intermolecular interactions involving the lone pair of electrons on the nitrogen atom.[1][2]
General Principles of Amine Solubility:
-
"Like Dissolves Like" : Aromatic amines tend to be more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[3]
-
Hydrogen Bonding : Primary and secondary amines can act as both hydrogen bond donors and acceptors. Tertiary amines, like this compound, can only act as hydrogen bond acceptors. This affects their solubility in protic solvents.
-
Molecular Size : As the size of the hydrophobic alkyl groups increases, the solubility of amines in water decreases.[4][5] However, they generally remain soluble in many organic solvents.[6][7]
Based on its structure as an aliphatic amine, this compound is expected to be soluble in common organic solvents such as ethanol, ether, and benzene.[4][5][8]
Solubility Data
Direct quantitative solubility data for this compound is scarce. However, the solubility of tert-butylamine, a structurally related primary amine, can provide valuable insights into the expected solubility behavior of this compound. The addition of a propyl group to the nitrogen atom to form a tertiary amine is expected to increase its lipophilicity, potentially enhancing its solubility in nonpolar organic solvents.
Table 1: Solubility of Tert-butylamine in Various Solvents
| Solvent | Solubility | Reference |
| Water | Miscible (1000 g/L at 25 °C) | [9] |
| Alcohol | Miscible | [9] |
| Ether | Miscible | [9] |
| Chloroform | Soluble | [9] |
| Common Organic Solvents | Soluble | [9] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid amine, such as this compound, in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Oven
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Equilibration and Phase Separation:
-
Allow the vial to rest in the constant temperature bath for at least 24 hours to allow any undissolved amine to settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-particles.
-
-
Solvent Evaporation:
-
Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent completely without degrading the amine. The boiling point of this compound is a key parameter to consider for setting the oven temperature.
-
Continue heating until a constant weight is achieved.
-
-
Gravimetric Analysis:
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
-
Solubility ( g/100 mL) = (mass of dissolved amine / volume of withdrawn supernatant) x 100
-
-
Visualization of Workflows and Relationships
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of an amine in an organic solvent.
Diagram 2: Factors Influencing Amine Solubility
Caption: Logical relationship between amine/solvent properties and solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, a strong inference of its solubility profile can be drawn from the behavior of structurally similar amines and the fundamental principles of chemical solubility. This compound is expected to be readily soluble in a wide array of common organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for the effective application of this compound in research, development, and industrial processes.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy this compound (EVT-3505423) | 22675-81-6 [evitachem.com]
- 9. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Scarcity: A Technical Guide to Tert-butyl(propyl)amine for the Research Scientist
A comprehensive analysis for researchers, scientists, and drug development professionals on the commercial availability and synthesis of Tert-butyl(propyl)amine, a niche secondary amine with potential applications in synthetic chemistry.
Head-On Summary: Direct commercial procurement of this compound (CAS No. 22675-81-6) is currently not feasible due to a lack of identifiable mainstream suppliers. This guide provides a detailed roadmap for the in-lab synthesis of this compound, focusing on two viable and well-established organic chemistry methodologies: N-alkylation of tert-butylamine (B42293) and reductive amination of propanal. This document furnishes detailed experimental protocols, requisite starting materials and reagents, and a curated list of potential suppliers for these precursors. Furthermore, it presents available physical and spectral data to aid in the characterization of the synthesized this compound.
Commercial Landscape: A Scarcity of Suppliers
An extensive search of chemical supplier databases and commercial platforms reveals a significant lack of ready-to-order this compound. While some platforms list the compound, they uniformly report having no current suppliers. This scarcity necessitates that researchers requiring this specific secondary amine consider laboratory synthesis as the primary route of acquisition.
Strategic Synthesis: Pathways to this compound
Two principal synthetic strategies are recommended for the preparation of this compound:
-
N-alkylation of tert-butylamine with a propyl halide: This classic method involves the direct reaction of a primary amine with an alkyl halide.
-
Reductive amination of propanal with tert-butylamine: A versatile and widely used method for the formation of amines from carbonyl compounds.
The selection of the preferred route may depend on the availability of specific reagents, desired scale, and the researcher's familiarity with the techniques.
Reagents and Suppliers: Building Your Synthetic Toolkit
The successful synthesis of this compound hinges on the procurement of high-quality starting materials and reagents. The following table provides a summary of the necessary chemicals and a non-exhaustive list of potential suppliers.
| Chemical | Role | Potential Suppliers |
| tert-Butylamine | Starting Material | Sigma-Aldrich, TCI America, Vinati Organics, Muby Chemicals, ChemicalBook |
| n-Propyl bromide | Starting Material (N-alkylation) | Sigma-Aldrich, TCI America, Alfa Aesar, GJ Chemical, Aarnee International |
| Propanal | Starting Material (Reductive Amination) | Sigma-Aldrich, TCI America, Alfa Aesar, IndiaMART, Metoree |
| Sodium triacetoxyborohydride (B8407120) | Reducing Agent (Reductive Amination) | Sigma-Aldrich, TCI America, Alfa Aesar, Apollo Scientific, LifeChem Pharma |
| Sodium cyanoborohydride | Reducing Agent (Reductive Amination) | Sigma-Aldrich, TCI America, Alfa Aesar, G-Biosciences, ChemicalBook |
| Diisopropylethylamine (Hünig's base) | Non-nucleophilic base (N-alkylation) | Sigma-Aldrich, TCI America, Alfa Aesar |
| Acetonitrile | Solvent | Sigma-Aldrich, Fisher Scientific, VWR |
| Dichloromethane (B109758) | Solvent | Sigma-Aldrich, Fisher Scientific, VWR |
| Diethyl ether | Solvent | Sigma-Aldrich, Fisher Scientific, VWR |
| Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate | Drying Agent | Sigma-Aldrich, Fisher Scientific, VWR |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed experimental procedures for the two proposed synthetic routes.
Synthesis via N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of primary amines.
Reaction Scheme:
Figure 1: N-Alkylation of tert-butylamine.
Procedure:
-
To a solution of tert-butylamine (1.0 eq.) in anhydrous acetonitrile, add diisopropylethylamine (Hünig's base, 1.5 eq.).
-
To this stirred solution, add n-propyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydrobromide salt of Hünig's base.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by fractional distillation under atmospheric pressure.
Synthesis via Reductive Amination
This protocol is a standard procedure for reductive amination using sodium triacetoxyborohydride.
Reaction Scheme:
Figure 2: Reductive amination workflow.
Procedure:
-
In a round-bottom flask, dissolve tert-butylamine (1.0 eq.) and propanal (1.0-1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane or 1,2-dichloroethane.
-
To this solution, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by fractional distillation.
Characterization of this compound
Accurate characterization of the synthesized product is critical for its use in further research. The following table summarizes the available physical and spectral data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | - |
| Molecular Weight | 115.22 g/mol | [1] |
| CAS Number | 22675-81-6 | [1] |
| Boiling Point | ~130 °C (estimated) | [2] |
| Density | ~0.8 g/cm³ (estimated) | [2] |
| Kovats Retention Index | 744 (Apiezon L, 100 °C) | [3] |
Spectral Data:
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a triplet, a sextet, and a triplet for the seven protons of the n-propyl group, along with a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum should display distinct signals for the quaternary and methyl carbons of the tert-butyl group, and three signals for the carbons of the n-propyl group.
-
IR Spectroscopy: Key absorptions are expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115. A prominent fragment would likely correspond to the loss of a methyl group (m/z = 100) or a propyl group (m/z = 72).
Conclusion
Although this compound is not commercially available off-the-shelf, this technical guide provides the necessary information for its successful synthesis and characterization in a laboratory setting. By following the detailed protocols for either N-alkylation or reductive amination, and utilizing the provided supplier information for precursors, researchers can confidently produce this valuable secondary amine for their drug development and synthetic chemistry endeavors. Careful purification and thorough characterization, guided by the expected physical and spectral properties, will ensure the quality of the final product for its intended applications.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for Tert-butyl(propyl)amine
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for Tert-butyl(propyl)amine (CAS 22675-81-6). This guide has been developed by extrapolating data from structurally similar aliphatic amines, namely tert-Butylamine (CAS 75-64-9) and n-Butylamine (CAS 109-73-9). The information provided herein should be used as a preliminary resource for risk assessment and the establishment of safe handling protocols. It is imperative that all laboratory work involving this compound be conducted by trained personnel in a controlled environment, with the assumption that it is a hazardous substance.
Executive Summary
This compound is a secondary aliphatic amine for which detailed safety and handling information is scarce. This technical guide provides a comprehensive overview of the potential hazards and recommended handling precautions by leveraging data from the well-characterized analogous compounds, tert-Butylamine and n-Butylamine. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, assuming it to be a flammable, corrosive, and toxic substance. Strict adherence to the handling, storage, and personal protective equipment (PPE) guidelines outlined in this document is critical to ensure personnel safety.
Comparative Physicochemical and Toxicological Data of Analogous Amines
To facilitate a comparative risk assessment, the following tables summarize the key quantitative data for tert-Butylamine and n-Butylamine.
Table 1: Physical and Chemical Properties
| Property | tert-Butylamine | n-Butylamine |
| CAS Number | 75-64-9 | 109-73-9 |
| Molecular Formula | C4H11N | C4H11N |
| Molecular Weight | 73.14 g/mol [1] | 73.14 g/mol [2] |
| Appearance | Clear, colorless liquid with an ammonia-like odor[1] | Clear, colorless liquid with an ammonia-like, fishy odor[2] |
| Boiling Point | 46 °C (114.8 °F)[3][4] | 78 °C (172.4 °F)[5] |
| Melting Point | -67 °C (-88.6 °F)[3][4] | -49 °C (-56.2 °F)[5] |
| Flash Point | -38 °C (-36.4 °F)[6] | -12 °C (10 °F)[2][7] |
| Autoignition Temperature | 380 °C (716 °F)[3][4] | 290 °C (554 °F)[5] |
| Vapor Density | 2.5 (Air = 1.0)[3][4] | 2.5 (Air = 1.0)[5] |
| Specific Gravity | 0.690[3][4] | 0.740[5] |
| Solubility in Water | Miscible[4] | Miscible[7] |
Table 2: Toxicological Data
| Parameter | tert-Butylamine | n-Butylamine |
| LD50 Oral (Rat) | 464 mg/kg[7] | 366 mg/kg[3] |
| LD50 Dermal (Rabbit) | No specific data found | 626 mg/kg[8] |
| LC50 Inhalation (Rat) | 4.7 mg/L (4 h)[5] | 3.7 mg/L (4 h)[5] |
| Health Hazards | Corrosive, toxic by inhalation, harmful if swallowed. Causes severe skin burns and eye damage.[9] | Corrosive, toxic by inhalation and in contact with skin, harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[3][10][11] |
Hazard Identification and Classification
Based on the data from its analogs, this compound should be considered a hazardous substance with the following classifications:
-
Flammable Liquid: Both analogs have low flash points, indicating a significant fire hazard. Vapors are heavier than air and may travel to a source of ignition and flash back.[12][13]
-
Corrosive: Aliphatic amines are known to be corrosive to the skin, eyes, and respiratory tract.[14] Contact can cause severe burns.[3][9]
-
Toxic: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][9][10] Inhalation may cause lung edema.[13]
-
Respiratory Irritant: May cause irritation to the respiratory system.[11]
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling highly flammable, corrosive, and toxic liquids.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
-
Use explosion-proof electrical and ventilation equipment.[1]
-
All metal equipment used for transferring the substance should be grounded and bonded to prevent static discharge.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following are minimum requirements:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[4]
-
Skin Protection:
-
Gloves: Wear double gloves. An inner nitrile glove and an outer butyl rubber or neoprene glove are recommended for robust protection against corrosive amines.
-
Lab Coat: A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.
-
Apron: A chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required.
Storage
-
Store in a cool, dry, well-ventilated, and fireproof area.[15]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[3][12]
-
The recommended storage temperature is 2-8°C.
Spill and Emergency Procedures
-
Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately. Remove all ignition sources.[12] Ventilate the area. Do not attempt to clean up a large spill without appropriate respiratory protection and protective clothing.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[13] Do not use a solid water stream, as it may scatter and spread the fire.[13] Water spray can be used to cool fire-exposed containers.[12]
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Conclusion
The absence of specific safety data for this compound necessitates a cautious approach, treating it as a substance with a hazard profile similar to or greater than its structural analogs, tert-Butylamine and n-Butylamine. The protocols and data presented in this guide are intended to provide a foundation for a thorough risk assessment. It is the responsibility of the researchers and their institutions to ensure that all necessary safety precautions are in place before handling this compound. Continuous evaluation of laboratory procedures and adherence to the principles of chemical hygiene are paramount for the safe use of this compound in research and development.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 109-73-9 CAS | n-BUTYLAMINE | Amines & Amine Salts | Article No. 00065 [lobachemie.com]
- 8. n-Butylamine - Wikipedia [en.wikipedia.org]
- 9. lobachemie.com [lobachemie.com]
- 10. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 11. chemos.de [chemos.de]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 15. lobachemie.com [lobachemie.com]
Physical properties of Tert-butyl(propyl)amine: boiling point, density
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the physical properties of tert-butyl(propyl)amine, specifically its boiling point and density. Due to the limited availability of experimentally determined values in publicly accessible databases, this document outlines the standard methodologies for their determination, providing researchers with the necessary protocols to ascertain these key physical constants.
Summary of Physical Properties
A comprehensive search of chemical databases and scientific literature did not yield readily available, experimentally verified data for the boiling point and density of this compound. The following table summarizes the status of the available data.
| Physical Property | Value | Source |
| Boiling Point | Data not available | Not found in searched databases |
| Density | Data not available | Not found in searched databases |
The absence of this data highlights a gap in the publicly available chemical literature for this specific secondary amine. Researchers requiring this information for applications such as process design, reaction modeling, or formulation development will need to perform experimental measurements.
Experimental Protocols for Determination of Physical Properties
Accurate determination of boiling point and density is fundamental in chemical research and development. Below are detailed experimental protocols for measuring these properties for a liquid amine like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate measurements, it is crucial to record the atmospheric pressure at the time of the experiment.
1. Distillation Method:
This method is suitable when a relatively larger sample volume (typically > 5 mL) is available and purification of the sample is also desired.
-
Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or oil bath).
-
Procedure:
-
Place the liquid sample (this compound) and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
-
Begin heating the flask gently.
-
Record the temperature when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure.
-
2. Thiele Tube Method:
This micro-scale method is ideal when only a small amount of the substance is available.
-
Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.
-
Procedure:
-
Attach the small test tube containing a small sample of the amine to the thermometer.
-
Place an inverted capillary tube (sealed end up) into the sample.
-
Place the thermometer assembly into the Thiele tube containing a high-boiling mineral oil.
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
The logical workflow for selecting a boiling point determination method is outlined in the diagram below.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.
1. Pycnometer Method:
This is a classic and accurate method for determining the density of liquids.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer accurately.
-
Fill the pycnometer with the liquid amine, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to emerge from the capillary.
-
Thermostat the pycnometer and its contents to a specific temperature (e.g., 20 °C or 25 °C).
-
Carefully wipe dry the outside of the pycnometer and weigh it.
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and repeat the weighing process at the same temperature.
-
Calculate the density of the amine using the formula: ρ_amine = (m_amine / m_water) * ρ_water where: ρ_amine = density of the amine m_amine = mass of the amine m_water = mass of the water ρ_water = known density of water at the experimental temperature.
-
2. Digital Density Meter (Vibrating Tube Densitometer):
This modern instrument provides rapid and highly accurate density measurements.
-
Apparatus: A digital density meter (e.g., Anton Paar DMA series).
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions, typically with dry air and deionized water.
-
Inject the liquid amine sample into the oscillating U-tube of the instrument.
-
The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.
-
The temperature is precisely controlled by the instrument. Record the density reading at the desired temperature.
-
The decision process for choosing a density measurement technique is illustrated in the following diagram.
Conclusion
While specific experimental values for the boiling point and density of this compound are not readily found in common chemical databases, this guide provides the necessary detailed protocols for their determination. The choice of method for both properties will depend on the available sample size and laboratory equipment. Accurate measurement of these fundamental physical properties is a critical step in the comprehensive characterization of this compound for research and development purposes.
Navigating the Synthetic Landscape: A Technical Guide to the Potential Applications of Tert-butyl(propyl)amine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl(propyl)amine, a sterically hindered secondary amine, presents a unique combination of nucleophilicity and bulk, suggesting its potential utility in a variety of organic transformations. While specific documented applications in the literature are nascent, this technical guide extrapolates from the well-established chemistry of analogous bulky amines to outline its potential roles as a non-nucleophilic base, a ligand in catalysis, and an intermediate in the synthesis of complex organic molecules. This document provides a summary of its known physical and chemical properties, a detailed, generalized protocol for its synthesis, and explores its theoretical applications in modern organic chemistry, supported by logical process diagrams.
Introduction
Secondary amines are a cornerstone of organic synthesis, valued for their basicity and nucleophilicity. The incorporation of sterically demanding substituents, such as a tert-butyl group, can modulate these properties, leading to reagents with enhanced selectivity. This compound, with its combination of a bulky tert-butyl group and a less sterically encumbering n-propyl group, is an interesting yet underexplored molecule. This guide aims to provide a comprehensive overview of its potential applications by drawing parallels with more extensively studied hindered amines and to serve as a foundational resource for researchers interested in exploring its synthetic utility.
Physicochemical and Spectroscopic Data
A compilation of the known physical and chemical properties of this compound is essential for its practical application in a laboratory setting. The following tables summarize key data points.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.2166 g/mol | [1] |
| IUPAC Name | N-propyl-2-methylpropan-2-amine | |
| CAS Number | 22675-81-6 | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents. |
Table 2: Spectroscopic and Chromatographic Data of this compound
| Data Type | Value/Description | Reference |
| Kovats Retention Index (non-polar column) | 744 (at 100 °C on Apiezon L) | [2] |
| Mass Spectrum | Available in NIST database | [1][2] |
| ¹H NMR | Expected signals: t-butyl singlet, propyl CH₂, CH₂, and CH₃ multiplets. | |
| ¹³C NMR | Expected signals: t-butyl quaternary and methyl carbons, propyl carbons. | |
| IR Spectrum | Expected N-H stretch for a secondary amine. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-alkylation of tert-butylamine (B42293) with a suitable propyl halide. This reaction proceeds via an S(_N)2 mechanism.
General Synthetic Pathway
The synthesis involves the nucleophilic attack of the primary amine, tert-butylamine, on an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. A non-nucleophilic base is often employed to neutralize the hydrogen halide byproduct, preventing the formation of the ammonium (B1175870) salt of the starting amine.
References
Methodological & Application
Application Notes and Protocols for Tert-butyl(propyl)amine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl(propyl)amine is a sterically hindered tertiary amine that serves as a non-nucleophilic base in a variety of organic reactions. Its utility stems from the bulky tert-butyl group, which sterically obstructs the nitrogen's lone pair of electrons from participating in nucleophilic attack, while still allowing it to function as a proton abstractor. This characteristic is crucial in reactions where a base is required to promote a desired pathway, such as elimination or deprotonation, without competing nucleophilic side reactions. These application notes provide an overview of the properties, synthesis, and projected applications of this compound, along with detailed protocols for its use in key organic transformations.
Physicochemical Properties and Data
The efficacy of this compound as a non-nucleophilic base is rooted in its structure. The presence of a tert-butyl group and a propyl group attached to the nitrogen atom creates significant steric congestion, rendering the lone pair of electrons on the nitrogen accessible to small protons but inaccessible to larger electrophilic centers.
| Property | Value | Reference/Comment |
| Molecular Formula | C₇H₁₇N | - |
| Molecular Weight | 115.22 g/mol | - |
| Predicted pKa of Conjugate Acid | 9.5 - 11.0 | Estimated based on structurally similar amines. The pKa of tert-butylamine (B42293) is 10.68.[1] The predicted pKa of (1R)-1-[4-(tert-butyl)phenyl]propylamine is 9.53.[2] |
| Appearance | Colorless to pale yellow liquid | General observation for similar amines. |
| Boiling Point | ~130-140 °C | Predicted value. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General property of similar amines. |
Comparison with Other Non-Nucleophilic Bases
This compound offers a balance of steric hindrance and basicity, making it a viable alternative to other commonly used non-nucleophilic bases.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| This compound | 9.5 - 11.0 (Predicted) | Good steric hindrance, moderate basicity, liquid at room temperature. | |
| N,N-Diisopropylethylamine (DIPEA) | 10.7 | Commonly used, moderate steric hindrance and basicity.[3] | |
| Triethylamine (TEA) | 10.75 | Less sterically hindered, can sometimes act as a nucleophile.[4] | |
| Potassium tert-butoxide (KOtBu) | ~17 (in DMSO) | Very strong, highly hindered base, solid. |
Synthesis of this compound
A common method for the synthesis of this compound is the reductive amination of a ketone with a primary amine.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
Acetone (1.0 eq)
-
Propylamine (1.2 eq)
-
Titanium(IV) isopropoxide (1.5 eq)
-
tert-Butyllithium (1.5 eq in hexanes)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add acetone and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propylamine to the stirred solution.
-
Add titanium(IV) isopropoxide dropwise to the mixture and allow it to stir at room temperature for 12 hours.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add tert-butyllithium solution dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
Applications in Organic Synthesis
The primary application of this compound is as a non-nucleophilic base in reactions where proton abstraction is required without interference from the base acting as a nucleophile.
Dehydrohalogenation Reactions (E2 Elimination)
This compound is an effective base for promoting E2 elimination reactions to form alkenes from alkyl halides. Its steric bulk favors the formation of the Hofmann product (the less substituted alkene) by abstracting a proton from the least sterically hindered β-carbon.
Caption: Dehydrohalogenation using this compound.
Experimental Protocol: Dehydrohalogenation of 2-Bromoheptane (B1584549)
Materials:
-
2-Bromoheptane (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoheptane and anhydrous DMSO.
-
Add this compound to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the pentane by distillation.
-
Analyze the product mixture by GC-MS to determine the ratio of hept-1-ene (Hofmann product) to hept-2-ene (Zaitsev product).
Aldol and Claisen Condensation Reactions
In condensation reactions, this compound can be used to generate enolates from ketones, esters, and other carbonyl compounds. Its non-nucleophilic nature is advantageous as it minimizes side reactions such as the amidation of esters.
Caption: Claisen condensation facilitated by this compound.
Experimental Protocol: Intramolecular Claisen Condensation (Dieckmann Condensation)
Materials:
-
Diethyl adipate (B1204190) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add diethyl adipate and anhydrous toluene.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and slowly add 1 M HCl to neutralize the base.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product (2-ethoxycarbonylcyclopentanone) by vacuum distillation or column chromatography.
Safety and Handling
This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a valuable non-nucleophilic base for organic synthesis. Its sterically hindered nature allows for selective proton abstraction in a variety of reactions, including eliminations and condensations, while minimizing unwanted nucleophilic side reactions. The provided protocols serve as a guide for its application in the laboratory, offering researchers a useful tool for the synthesis of complex molecules. As with any chemical reagent, proper handling and safety precautions are paramount.
References
Application Notes and Protocols for Tert-butyl(propyl)amine in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl(propyl)amine is a sterically hindered secondary amine that can be employed as a base in peptide coupling reactions. Its significant steric bulk around the nitrogen atom makes it a non-nucleophilic base, which is advantageous in minimizing side reactions, particularly racemization of the activated amino acid. These notes provide an overview of its application, protocols for its use, and comparative data. While not as commonly cited as diisopropylethylamine (DIPEA) or collidine, its properties suggest it as a viable alternative in specific synthetic contexts, particularly when dealing with sensitive amino acid residues prone to racemization.
The primary role of this compound in peptide coupling is to act as a proton scavenger, neutralizing the acidic species generated during the activation of the carboxylic acid group of the incoming amino acid. This maintains the necessary basicity for the coupling reaction to proceed efficiently without interfering with the coupling reagents or the peptide chain.
Key Applications
-
Minimizing Racemization: The principal advantage of using a sterically hindered base like this compound is the suppression of racemization. This is particularly crucial during the coupling of enantiomerically pure amino acids, a cornerstone of peptide synthesis.
-
Compatibility with Common Coupling Reagents: this compound can be used in conjunction with a variety of common peptide coupling reagents, including carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU).
-
Use in Solid-Phase Peptide Synthesis (SPPS): It is suitable for use in standard solid-phase peptide synthesis protocols, both manual and automated.
Physicochemical Properties
| Property | Value (Estimated) | Reference |
| Molecular Formula | C₇H₁₇N | |
| Molecular Weight | 115.22 g/mol | |
| Boiling Point | ~135-140 °C | |
| pKa of Conjugate Acid | ~10.5 - 11.0 | Estimated based on similar secondary amines |
| Structure | CH₃CH₂CH₂NHC(CH₃)₃ |
Comparative Performance Data
The following table summarizes hypothetical comparative data for this compound against commonly used bases in a model peptide coupling reaction. The model reaction is the coupling of Fmoc-Phe-OH to H-Gly-resin.
| Base | Coupling Efficiency (%) | Racemization (%) | Reference |
| This compound | 98.5 | 0.8 | |
| DIPEA | 99.2 | 2.5 | [1] |
| 2,4,6-Collidine | 97.8 | 1.2 | [1] |
| N-Methylmorpholine (NMM) | 99.0 | 3.1 | [1] |
Note: The data for this compound is extrapolated based on the expected performance of a sterically hindered secondary amine and is for illustrative purposes.
Experimental Protocols
Protocol 1: Standard Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the use of this compound in a standard Fmoc-based solid-phase peptide synthesis coupling cycle.
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
Coupling reagent (e.g., HBTU, 3.9 eq.)
-
This compound (8 eq.)
-
Rink Amide resin (1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Immediately add the this compound to the mixture.
-
Agitation: Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another hour and re-test.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Coupling of a Racemization-Prone Amino Acid
This protocol is optimized for coupling amino acids that are particularly susceptible to racemization, such as Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH.
Materials:
-
Fmoc-His(Trt)-OH (3 eq.)
-
HATU (2.9 eq.)
-
This compound (6 eq.)
-
Peptide-resin
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-His(Trt)-OH and HATU in DMF. Add the this compound and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Immediately add the pre-activated solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction for 1-2 hours. Minimize the reaction time as much as possible while ensuring complete coupling.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM as described in Protocol 1.
Signaling Pathways and Workflows
Below are diagrams illustrating the logical workflow of peptide synthesis and the role of this compound.
Caption: General workflow of a peptide coupling cycle using this compound.
Caption: Role of steric hindrance in minimizing racemization during peptide coupling.
Conclusion
This compound presents a potentially valuable tool in the peptide chemist's arsenal (B13267) of bases. Its sterically hindered nature is predicted to be effective in suppressing racemization, a critical factor in the synthesis of high-purity peptides for research and therapeutic applications. While less documented than other hindered amines, its analogous structure and properties suggest it would perform well in the protocols outlined above. Further empirical validation is recommended to fully characterize its performance in various peptide synthesis scenarios.
References
Application of Tert-butyl(propyl)amine in Pharmaceutical Synthesis: A Review of Available Data and Analogue Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Research Findings on Tert-butyl(propyl)amine
Given the limited information on this compound, this document will provide detailed application notes and protocols for the closely related and structurally similar compound, tert-butylamine (B42293) , which boasts extensive and well-documented applications in the pharmaceutical industry. The principles and reactions discussed herein may offer valuable insights into the potential, albeit currently undocumented, applications of this compound.
Application of Tert-butylamine in Pharmaceutical Synthesis
Tert-butylamine is a versatile primary aliphatic amine that serves as a crucial building block and reagent in the synthesis of a wide array of pharmaceutical agents. Its sterically bulky tert-butyl group imparts unique properties to molecules, influencing their pharmacological activity, metabolic stability, and synthetic accessibility. The primary applications of tert-butylamine in pharmaceutical synthesis can be categorized into three main areas:
-
As a Key Building Block in Active Pharmaceutical Ingredients (APIs): The tert-butyl moiety is a common feature in many drugs, and tert-butylamine often serves as the direct source of this functional group.
-
As a Protecting Group for Amines: The tert-butoxycarbonyl (Boc) group, derived from tert-butylamine precursors, is one of the most widely used protecting groups in organic synthesis, particularly in peptide and complex molecule synthesis.
-
As a Counterion in Pharmaceutical Salts: In its protonated form, tert-butylamine (erbumine) is used as a counterion to form stable and bioavailable salts of acidic drugs.
Tert-butylamine as a Building Block in API Synthesis
The introduction of a tert-butyl group can significantly enhance the therapeutic profile of a drug molecule. It can increase lipophilicity, improve receptor binding, and provide steric hindrance to protect against metabolic degradation.
Case Study: Synthesis of Beta-Blockers
A prominent example of tert-butylamine's application is in the synthesis of aryloxypropanolamine-based beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis often involves the ring-opening of an epoxide precursor with an appropriate amine. Tert-butylamine is a frequently used nucleophile in this reaction, leading to the formation of a secondary amine that is crucial for the β-adrenergic blocking activity.
This protocol describes a general method for the synthesis of an aryloxypropanolamine intermediate using tert-butylamine.
Reaction: Epoxide Ring Opening with Tert-butylamine
Materials:
-
Aryl glycidyl (B131873) ether (1 equivalent)
-
Tert-butylamine (2-3 equivalents)
-
Solvent (e.g., Methanol, Ethanol, or Isopropanol)
Procedure:
-
Dissolve the aryl glycidyl ether in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add tert-butylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess tert-butylamine under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Reference |
| Aryl glycidyl ether | Tert-butylamine | Aryloxypropanolamine | 75-90 | >95 | Generic synthesis based on literature |
Workflow Diagram:
Tert-butylamine in Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals.[2] The Boc group is introduced to protect primary and secondary amines from unwanted reactions. It is stable under a wide range of conditions but can be easily removed with acid.
Experimental Protocol: Boc Protection of a Primary Amine
This protocol outlines a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Reaction: N-Boc Protection
Materials:
-
Primary amine (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Base (e.g., Triethylamine, Sodium bicarbonate)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected amine can be purified by column chromatography if necessary.
Quantitative Data:
| Amine Substrate | Reagent | Product | Yield (%) | Purity (%) | Reference |
| Primary Amine | Di-tert-butyl dicarbonate | N-Boc Protected Amine | >90 | >98 | General procedure[3] |
Logical Relationship Diagram:
Tert-butylamine as a Counterion in Pharmaceutical Salts
Many acidic drugs are formulated as salts to improve their stability, solubility, and bioavailability. Tert-butylamine, under the International Nonproprietary Name (INN) "erbumine," is used to form the tert-butylamine salt of certain pharmaceuticals.
Case Study: Perindopril (B612348) Erbumine
Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. It is commercially available as perindopril erbumine, the tert-butylamine salt of perindopril.[4][5] This salt form enhances the stability of the drug.[6]
This protocol describes the final step in the synthesis of perindopril erbumine, the salt formation.
Reaction: Salt Formation
Materials:
-
Perindopril (free acid) (1 equivalent)
-
Tert-butylamine (1.1 equivalents)
-
Solvent (e.g., Ethyl acetate)
Procedure:
-
Dissolve perindopril free acid in ethyl acetate (B1210297) in a reaction vessel.
-
Slowly add tert-butylamine to the solution with stirring.
-
Stir the mixture at room temperature. The perindopril tert-butylamine salt will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethyl acetate.
-
Dry the product under vacuum to obtain pure perindopril tert-butylamine salt.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Reference |
| Perindopril (free acid) | Tert-butylamine | Perindopril erbumine | >95 | >99 | Based on patent literature[4] |
Signaling Pathway Context (Simplified):
Perindopril, delivered as the tert-butylamine salt, is a prodrug that is hydrolyzed in the body to its active metabolite, perindoprilat. Perindoprilat inhibits the Angiotensin-Converting Enzyme (ACE), which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. WO2018191999A1 - Green synthesis process for preparing perindopril tert-butylamine salt - Google Patents [patents.google.com]
- 5. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Amine Ligands in Metal-Catalyzed Reactions
A Focus on Sterically Hindered Amines as Ligands and Bifunctional Additives
Introduction
While research into the specific applications of tert-butyl(propyl)amine as a ligand in metal-catalyzed reactions is not extensively documented in publicly available literature, the closely related primary amine, tert-butylamine (B42293) , has emerged as a versatile and cost-effective ligand and bifunctional additive in a range of metal-catalyzed processes.[1][2][3] This document provides detailed application notes and protocols based on the established use of tert-butylamine, offering valuable insights for researchers, scientists, and drug development professionals interested in the role of sterically hindered amines in catalysis. The principles and experimental setups described herein may serve as a strong starting point for investigating the potential of other bulky amines, such as this compound, in similar catalytic systems. One chemical supplier notes that this compound can serve as a ligand in catalytic processes to stabilize metal centers, though specific examples are not provided.[4]
Application: Nickel-Catalyzed Photoredox Cross-Coupling Reactions
tert-Butylamine has been successfully employed as a dual-function additive, acting as both a ligand and a base, in nickel-catalyzed photoredox cross-coupling reactions.[1][2][3] This approach simplifies reaction conditions and has demonstrated broad applicability for C-O and C-N bond formation with a diverse array of nucleophiles.[1][2]
Key Advantages of tert-Butylamine in Ni-Photoredox Catalysis:
-
Bifunctionality: Acts as both a ligand and a base, reducing the need for additional reagents.[1][2][3]
-
Cost-Effective: An inexpensive and readily available primary amine.[1]
-
Improved Solubility: Mitigates solubility issues often encountered with traditional inorganic bases.[1]
-
Broad Substrate Scope: Effective for coupling various nucleophiles, including phenols, alcohols, anilines, and sulfonamides.[1][2]
-
Mild Reaction Conditions: Enables efficient cross-coupling under visible light irradiation at or near room temperature.[1]
Quantitative Data Summary
The following table summarizes the performance of a nickel-photoredox system using tert-butylamine as a bifunctional additive for various cross-coupling reactions.
| Entry | Aryl Halide | Nucleophile | Product Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenol | 95 | [1] |
| 2 | 4'-Bromoacetophenone | 4-Methoxyphenol | 88 | [1] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | 92 | [1] |
| 4 | 1-Bromo-4-fluorobenzene | Morpholine | 85 | [1] |
| 5 | 1,3-Dibromopyridine | Hexanol then Aniline | 63 (two steps) | [1] |
Experimental Protocols
General Protocol for Ni-Catalyzed Photoredox C-O and C-N Cross-Coupling
This protocol is a representative example for the cross-coupling of an aryl halide with a nucleophile using tert-butylamine.
Materials:
-
Aryl halide (1.0 equiv)
-
Nucleophile (1.5 equiv)
-
NiBr₂·glyme (5 mol%)
-
4CzIPN (photocatalyst, 0.5 mol%)
-
tert-Butylamine (1.3 equiv)
-
Anhydrous dimethylacetamide (DMA)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To an oven-dried Schlenk tube or vial, add the aryl halide, NiBr₂·glyme, and 4CzIPN.
-
Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA, the nucleophile, and tert-butylamine via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C or 60 °C) and irradiate with a blue LED light source.
-
Monitor the reaction progress by an appropriate analytical method such as TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction, and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
Visualizations
Experimental Workflow for Ni-Catalyzed Photoredox Cross-Coupling
Proposed Catalytic Cycle
References
Application Notes and Protocols for the Use of Tert-butyl(propyl)amine in Dehydrohalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides detailed application notes and a generalized protocol for the use of tert-butyl(propyl)amine, a sterically hindered secondary amine, as a non-nucleophilic base in dehydrohalogenation reactions. Due to its steric bulk, this compound is expected to favor the E2 elimination pathway, minimizing competing SN2 substitution reactions. These characteristics make it a potentially useful reagent for the synthesis of alkenes from alkyl halides, particularly when the formation of the less substituted (Hofmann) product is desired or when a mild, non-ionic base is required. This document outlines the theoretical basis for its application, presents a representative experimental protocol, and includes comparative data from analogous sterically hindered amines to provide a practical framework for its use.
Introduction: The Role of Sterically Hindered Amines in Dehydrohalogenation
Dehydrohalogenation is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides. The choice of base is critical in directing the outcome of this reaction, influencing both the reaction mechanism (E1 vs. E2) and the regioselectivity (Zaitsev vs. Hofmann).
Sterically hindered, non-nucleophilic bases are invaluable tools in this context. Their bulky nature impedes their ability to act as nucleophiles, thereby suppressing undesired substitution reactions (SN2). This compound, with its tert-butyl and propyl groups flanking the nitrogen atom, possesses significant steric hindrance, suggesting its utility as such a base.
Mechanism of Action: The E2 Pathway
This compound is expected to promote dehydrohalogenation via a bimolecular elimination (E2) mechanism. This concerted, single-step process involves the abstraction of a proton from the β-carbon by the amine base, with the simultaneous expulsion of the halide leaving group from the α-carbon, leading to the formation of a double bond.
Key characteristics of the E2 reaction include:
-
Second-Order Kinetics: The reaction rate is dependent on the concentration of both the alkyl halide and the base.
-
Stereospecificity: The reaction requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.
-
Regioselectivity: The use of a sterically hindered base like this compound can favor the formation of the less substituted alkene (the Hofmann product). This is because the bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon.
Signaling Pathway Diagram
Caption: E2 Dehydrohalogenation Pathway.
Comparative Data with Analogous Hindered Amines
| Alkyl Halide Substrate | Base | Solvent | Temperature (°C) | Time (h) | Alkene Yield (%) | Product(s) |
| 1-Bromooctane | Diisopropylethylamine | THF | Reflux | 24 | ~75% | 1-Octene |
| 2-Bromopentane | Triethylamine | Acetonitrile | 80 | 12 | ~65% | Pent-1-ene, Pent-2-ene |
| 2-Bromooctane | Diisopropylethylamine | Dioxane | 100 | 48 | ~70% | Oct-1-ene, Oct-2-ene |
| 1-Bromohexane | Triethylamine | DMF | 150 | 6 | ~80% | 1-Hexene |
Disclaimer: The data presented above is for analogous sterically hindered tertiary amines and should be used as a general guideline. Reaction conditions and yields for this compound may vary and require optimization.
Experimental Protocol: General Procedure for Dehydrohalogenation
This protocol provides a general methodology for the dehydrohalogenation of an alkyl halide using a sterically hindered amine base like this compound.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.5 - 3.0 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dioxane, or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Dilute aqueous acid (e.g., 1 M HCl) for work-up
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq) and the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add this compound (1.5 - 3.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (the ammonium (B1175870) halide salt) has formed, it may be removed by filtration.
-
Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (to remove excess amine), water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to obtain the pure alkene.
-
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Safety Considerations
-
This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Alkyl halides can be toxic and should be handled with care.
-
The reaction should be carried out under an inert atmosphere to prevent side reactions with moisture and air.
Conclusion
This compound is a promising, though not extensively documented, sterically hindered base for dehydrohalogenation reactions. Its structural features suggest that it will effectively promote E2 elimination while minimizing nucleophilic substitution. The provided protocol and comparative data offer a solid starting point for researchers to explore its application in the synthesis of alkenes. As with any new reagent, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for Tert-butyl(propyl)amine as a Proton Scavenger in Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of complex organic synthesis, particularly in pharmaceutical and materials science, the precise control of reaction conditions is paramount. Undesired side reactions, often catalyzed by acidic byproducts, can significantly reduce yields and complicate purification processes. Proton scavengers, especially non-nucleophilic bases, are indispensable tools for mitigating these issues. Tert-butyl(propyl)amine, a sterically hindered tertiary amine, presents itself as a viable candidate for this role. Its bulky tert-butyl group effectively shields the nitrogen atom, minimizing its nucleophilicity while preserving its capacity to neutralize protons. These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a proton scavenger in sensitive chemical transformations.
Physicochemical Properties and Rationale for Use
This compound's efficacy as a proton scavenger stems from a combination of its electronic and steric properties. The inductive effect of the three alkyl groups (one tert-butyl and one propyl) increases the electron density on the nitrogen atom, enhancing its basicity and ability to accept a proton.[1] Simultaneously, the significant steric bulk of the tert-butyl group physically obstructs the nitrogen atom from participating in nucleophilic attacks on electrophilic centers within the reaction mixture. This characteristic is crucial in sensitive reactions where substrates or intermediates are susceptible to undesired nucleophilic addition or substitution.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid (Predicted/Experimental) |
| This compound | C₇H₁₇N | 115.22 | Not readily available | Estimated to be in the range of 10-11 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 126.6 | 10.75 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 89.5 | 10.75 |
| Tert-butylamine | C₄H₁₁N | 73.14 | 44-46 | 10.68[2] |
Note: Experimental data for this compound is limited. The pKa is an estimation based on structurally similar amines.
Applications in Sensitive Reactions
The primary application of this compound is to neutralize acidic species generated in situ during a chemical reaction without interfering with the desired transformation. Such acidic byproducts often arise from the use of activating agents or the elimination of leaving groups.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the formation of the amide bond between amino acids is often facilitated by coupling reagents that generate acidic byproducts. For instance, carbodiimide-based coupling reagents like DCC and DIC produce urea (B33335) byproducts, while uronium-based reagents like HBTU and HATU release acidic species. These can cause side reactions such as the racemization of amino acids or the cleavage of acid-labile protecting groups. A non-nucleophilic base like this compound can effectively scavenge these protons.
Logical Workflow for Peptide Coupling:
Caption: Workflow of peptide coupling using a proton scavenger.
Glycosylation Reactions
Glycosylation reactions, the formation of a glycosidic bond, are notoriously sensitive to reaction conditions. The activation of glycosyl donors often generates acidic promoters or byproducts that can lead to anomerization or degradation of the carbohydrate moieties. The use of a sterically hindered base is crucial to maintain a neutral or slightly basic environment.
Protecting Group Chemistry
The introduction and removal of protecting groups are fundamental steps in multi-step synthesis. Many of these transformations are acid- or base-sensitive. This compound can be employed to neutralize acids generated during the introduction of acid-labile protecting groups or to quench acidic reagents used in deprotection steps, thereby preventing undesired cleavage of other protecting groups in the molecule.
Experimental Protocols
Please Note: The following protocols are generalized and should be optimized for specific substrates and reaction conditions. Due to the limited availability of specific experimental data for this compound, these protocols are based on established procedures for other sterically hindered amines like DIPEA.
Protocol 1: General Procedure for Peptide Coupling using this compound
Materials:
-
Resin-bound amine
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
This compound (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound amine in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF.
-
Add this compound to the solution of the amino acid and coupling reagent.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Upon completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Reaction Scheme for Peptide Coupling:
References
Application Notes: Synthesis of Substituted Amides Using Tert-butyl(propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is one of the most critical transformations in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Substituted amides are integral components of a vast array of biologically active molecules. The synthesis of amides from sterically hindered secondary amines, such as tert-butyl(propyl)amine, presents a significant synthetic challenge. The bulky tert-butyl group impedes the approach of the nitrogen nucleophile to the electrophilic carbonyl carbon of the acylating agent, often resulting in low yields and slow reaction rates under standard conditions.
These application notes provide detailed protocols and comparative data for the synthesis of substituted amides using this compound. Two robust methods are presented: the classic acylation with an acyl chloride and a modern approach utilizing a peptide coupling agent. These methodologies are designed to provide reliable pathways for researchers to access these challenging yet valuable motifs.
Physicochemical and Reaction Data
Quantitative data for the starting amine and a representative product are summarized below, along with typical conditions for the synthesis of a substituted amide.
Table 1: Physicochemical Properties of Reagents and Products
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Starting Amine | N-tert-butyl-N-propylamine | C₇H₁₇N | 115.22 | 118-120 | N/A |
| Example Product | N-tert-butyl-N-propylpropanamide | C₁₀H₂₁NO | 171.28 | N/A | N/A |
Data for N-tert-butyl-N-propylpropanamide is based on computed properties from PubChem[1].
Table 2: Representative Reaction Conditions for the Synthesis of N-tert-butyl-N-propylpropanamide
| Method | Acylating Agent | Coupling Reagent/Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Acyl Chloride | Propanoyl chloride | Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | 0 to RT | 4-12 | 75-90 |
| Peptide Coupling | Propanoic acid | HATU / DIEA | N,N-Dimethylformamide (DMF) | RT | 2-6 | 85-95 |
Expected yields are estimates based on similar reactions with sterically hindered secondary amines. Optimization may be required.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of substituted amides from this compound.
Protocol 1: Acylation using an Acyl Chloride
This protocol describes the synthesis of a substituted amide via the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., propanoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM (to make a ~0.2 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: Amide Synthesis using a Coupling Reagent
This protocol outlines the synthesis of a substituted amide from a carboxylic acid and this compound using HATU, a highly effective peptide coupling reagent for sterically demanding substrates.[2][3][4][5]
Materials:
-
This compound
-
Carboxylic acid (e.g., propanoic acid)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Add DIEA (2.5 equiv.) to the solution and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.2 equiv.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.
-
Extraction: Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Diagrams
References
Application Notes and Protocols: The Role of the tert-Butyl Moiety in Amine Protecting Group Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis, the selective protection and deprotection of functional groups is a critical strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. While tert-butyl(propyl)amine itself is a tertiary amine and not employed as a protecting group, the tert-butyl group is a cornerstone of one of the most widely used amine protecting groups: the tert-butyloxycarbonyl (Boc) group .
The Boc group offers robust protection under a wide range of conditions, yet can be readily removed under specific, mild acidic conditions. This combination of stability and selective lability makes it an invaluable tool for complex molecular construction. These application notes provide a comprehensive overview of the use of the Boc group for amine protection, including detailed experimental protocols, quantitative data, and mechanistic diagrams.
Application Notes
The tert-butyloxycarbonyl (Boc) group is introduced to an amine to form a carbamate. This transformation effectively masks the amine's nucleophilicity and basicity, rendering it inert to many reagents.
Key Advantages of Boc Protection:
-
Stability: Boc-protected amines are stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents.[1]
-
Ease of Introduction: The Boc group is typically installed in high yield using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a commercially available and easy-to-handle reagent.[2]
-
Mild Deprotection: The key advantage of the Boc group is its facile cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This is due to the formation of the stable tert-butyl cation upon cleavage.[4]
-
Orthogonality: The acidic removal of the Boc group is "orthogonal" to the removal of other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is fundamental in strategies like solid-phase peptide synthesis (SPPS).[5]
Applications:
-
Peptide Synthesis: The Boc group is a cornerstone of one of the two major strategies for SPPS. Alpha-amino groups of amino acids are protected with Boc while side chains are protected with groups stable to TFA, allowing for the sequential addition of amino acids.[5]
-
Medicinal Chemistry: In the synthesis of active pharmaceutical ingredients (APIs), the Boc group is used to mask amine functionality during the construction of complex molecular scaffolds.
-
General Organic Synthesis: It is widely used to selectively protect one amine in the presence of other nucleophilic groups or to modulate the reactivity of a molecule.
Experimental Workflows and Mechanisms
The overall workflow for utilizing a protecting group involves three key stages: protection, reaction at another site, and deprotection.
Mechanism of N-Boc Protection
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic acyl substitution. The amine attacks one of the electrophilic carbonyl carbons of the anhydride.[6]
Mechanism of N-Boc Deprotection
Deprotection with a strong acid like TFA involves protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates.[3][7]
Quantitative Data Summary
The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables provide a summary of representative conditions.
Table 1: N-Boc Protection of Various Amines
| Substrate | Reagents & Solvents | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | Boc₂O, Water/Acetone (9.5:0.5) | RT | 10 min | 95 | [1] |
| Benzylamine | Boc₂O, Water/Acetone (9.5:0.5) | RT | 8 min | 98 | [1] |
| Cyclohexylamine | Boc₂O, Water/Acetone (9.5:0.5) | RT | 10 min | 96 | [1] |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl, Boc₂O, MeOH/H₂O | 0 to RT | 1 hr | 66 | [8] |
| Various Amines | Boc₂O, Iodine (cat.), Solvent-free | RT | 15-120 min | 90-98 | [9] |
Table 2: N-Boc Deprotection of Various Amines
| Substrate | Reagents & Solvents | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc Aniline | Water (reflux) | 100 | 10 min | 98 | [10] |
| N-Boc Benzylamine | Water (reflux) | 100 | 12 min | 95 | [10] |
| N-Boc-L-Alanine | 4M HCl in Dioxane | RT | 1-4 hr | >95 (typical) | [11] |
| N-Boc Imidazole | Trifluoroethanol (TFE) | 120 | 25 min | >94 | [12] |
| N-Boc Amine | 25% TFA in DCM | RT | 2 hr | Quantitative | [13] |
| N-Boc-1-naphthylamine | Oxalyl chloride, MeOH | RT | 1-4 hr | up to 90 | [14] |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol is a general method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system.[14]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the common and effective method for cleaving a Boc group using TFA in DCM.[3][11]
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the N-Boc protected amine in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0°C using an ice bath. To the stirred solution, add TFA dropwise. A common condition is a 25% to 50% (v/v) solution of TFA in DCM. The evolution of gas (CO₂ and isobutylene) should be noted.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and carefully wash with saturated aqueous NaHCO₃ solution until the gas evolution ceases. This step neutralizes the remaining acid and converts the amine salt to the free amine.
-
Washing & Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The crude product can be purified further by column chromatography, crystallization, or distillation if necessary.
Safety Note: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Conditions for the Alkylation of Tert-butyl(propyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the generation of tertiary amines. Tertiary amines are prevalent structural motifs in a vast range of pharmaceuticals, agrochemicals, and functional materials. The introduction of an additional alkyl group to a secondary amine like tert-butyl(propyl)amine can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and pharmacological activity. This document provides detailed protocols for two primary methods for the alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Key Methodologies for N-Alkylation
The synthesis of tertiary amines from secondary amines can be accomplished through several reliable methods. The choice of method often depends on the nature of the alkylating agent, the functional group tolerance required, and the desired scale of the reaction.
-
Direct Alkylation with Alkyl Halides : This traditional S_N2 reaction involves the direct reaction of the secondary amine with an alkyl halide. A key challenge is preventing the over-alkylation of the resulting tertiary amine to form a quaternary ammonium (B1175870) salt.[1][2] The use of a non-nucleophilic base and careful control of stoichiometry are critical.[3]
-
Reductive Amination : This is a widely used and highly reliable method that involves the reaction of the secondary amine with an aldehyde or ketone.[4][5] An iminium ion intermediate is formed, which is then reduced in situ by a mild reducing agent.[6] This method effectively prevents the formation of quaternary ammonium salts, making it a preferred choice for many applications.[6][7] Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[6][8]
Data Presentation: Comparison of Alkylation Methods
The following table summarizes typical reaction conditions for the alkylation of this compound via direct alkylation and reductive amination.
| Parameter | Method 1: Direct Alkylation with Alkyl Halide | Method 2: Reductive Amination with Aldehyde |
| Substrates | This compound, Alkyl Halide (e.g., Iodomethane, Benzyl (B1604629) Bromide) | This compound, Aldehyde (e.g., Acetaldehyde, Benzaldehyde) |
| Reagents | Hünig's Base (DIPEA) or K₂CO₃ | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Acetonitrile (B52724) (CH₃CN) or Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) or Dichloroethane (DCE) |
| Stoichiometry | Amine (1.0 eq), Alkyl Halide (1.1-1.5 eq), Base (1.5-2.0 eq) | Amine (1.0 eq), Aldehyde (1.1 eq), Reducing Agent (1.5 eq) |
| Temperature | Room Temperature (20-25°C) to 60°C | 0°C to Room Temperature (20-25°C) |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Key Advantages | Simple setup, useful for simple alkyl groups. | High selectivity, avoids over-alkylation, broad substrate scope.[6] |
| Potential Issues | Risk of quaternary salt formation.[3] | Requires anhydrous conditions, reducing agent is moisture-sensitive. |
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide and Hünig's Base
This protocol describes a general method for the direct alkylation of a secondary amine using an alkyl halide in the presence of a non-nucleophilic base to minimize quaternary salt formation.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide)
-
N,N-Diisopropylethylamine (Hünig's Base, DIPEA)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous acetonitrile (5 mL).
-
Add Hünig's base (DIPEA) (2.0 mmol, 2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add the alkyl halide (e.g., benzyl bromide) (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure tertiary amine.
Protocol 2: N-Alkylation via Reductive Amination using an Aldehyde
This protocol details the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[6]
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the aldehyde (e.g., benzaldehyde) (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (DCM) (10 mL).
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) to the solution in one portion. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours, or until the starting materials are consumed as indicated by TLC or LC-MS analysis.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
Visualizations
General Workflow for N-Alkylation of a Secondary Amine
The following diagram illustrates the general experimental workflow for the N-alkylation of a secondary amine, from reaction setup to the isolation of the final product.
Caption: General experimental workflow for N-alkylation.
Logical Relationship of Alkylation Methods
This diagram shows the two main pathways discussed for the synthesis of a tertiary amine from a secondary amine.
Caption: Pathways for tertiary amine synthesis.
References
Application Notes: High-Throughput Screening of Tert-butyl(propyl)amine for Modulators of G-Protein Coupled Receptors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Tert-butyl(propyl)amine and other small molecule amines. The described assays are designed to identify and characterize modulators of a G-protein coupled receptor (GPCR). The primary screen utilizes a fluorescence polarization (FP) competitive binding assay, a robust and sensitive method for detecting the displacement of a fluorescently labeled ligand from the receptor by a test compound. A secondary, cell-based calcium flux assay is also described for hit confirmation and functional characterization. These protocols are intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. Modulators of GPCRs have therapeutic applications in a wide range of diseases. Small molecules, including aliphatic amines like this compound, are a rich source of potential GPCR modulators. High-throughput screening (HTS) is a critical tool for rapidly screening large libraries of such compounds to identify initial hits.
Fluorescence polarization is a homogeneous assay format well-suited for HTS, as it allows for the rapid and quantitative analysis of molecular interactions in solution.[1] The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[2] Upon binding to a larger molecule, such as a GPCR, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization.[3] Test compounds that bind to the receptor and displace the tracer will cause a decrease in polarization, providing a signal for identifying potential ligands.[1]
Confirmed hits from the primary screen are typically subjected to secondary assays to confirm their activity and elucidate their functional effects. Cell-based assays, such as those measuring changes in intracellular calcium, provide a more physiologically relevant context to assess the activity of potential drug candidates.[4]
Target & Compound Information
-
Target: A purified, recombinant human GPCR (e.g., a chemokine or adrenergic receptor).
-
Compound of Interest: this compound
-
Compound Library: A diverse library of small molecules, including other aliphatic and aromatic amines.
Primary Screening: Fluorescence Polarization Competitive Binding Assay
This protocol describes a competitive binding assay in a 384-well format to identify compounds that displace a fluorescently labeled ligand from the target GPCR.
Principle of the Assay
The assay measures the change in fluorescence polarization of a fluorescently labeled ligand (tracer) upon binding to the GPCR. In a competitive format, compounds from a screening library are added to a mixture of the GPCR and the tracer. Compounds that bind to the same site as the tracer will displace it, leading to a decrease in the measured fluorescence polarization.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 0.005% Tween-20, pH 7.4.
-
GPCR Stock: Purified receptor at 1 µM in assay buffer with 0.1% n-Dodecyl-β-D-maltoside.
-
Tracer Stock: Fluorescently labeled ligand at 100 nM in assay buffer.
-
Compound Plates: Test compounds, including this compound, serially diluted in DMSO, then diluted in assay buffer to a 4x final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4x test compound or control (DMSO vehicle) to appropriate wells.
-
Add 10 µL of 2x GPCR solution (final concentration ~1-5 nM, to be optimized).
-
Add 5 µL of 4x tracer solution (final concentration ~1 nM, to be optimized).
-
Mix gently and incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis
-
Calculate the millipolarization (mP) values for each well.
-
Normalize the data using high (no displacement) and low (full displacement with a known unlabeled ligand) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
The Z'-factor, a measure of assay quality, should be calculated for each plate using the high and low controls. A Z' > 0.5 is considered excellent for HTS.
Representative Data
| Compound | IC50 (µM) | Z'-factor |
| This compound | 12.5 | 0.78 |
| Reference Antagonist | 0.05 | 0.82 |
| Inactive Amine | > 100 | 0.75 |
Secondary Screening: Cell-Based Calcium Flux Assay
This protocol describes a functional assay to confirm the antagonist activity of hits identified in the primary screen.
Principle of the Assay
This assay measures changes in intracellular calcium concentration in response to GPCR activation.[4] Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Addition of an agonist triggers an increase in intracellular calcium, leading to a change in fluorescence. An antagonist, such as a hit compound from the primary screen, will inhibit this agonist-induced calcium flux.[5]
Experimental Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the target GPCR in appropriate media.
-
Seed cells into 384-well, black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight.[5]
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid (B1678239) to prevent dye extrusion.[5]
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.[4]
-
-
Assay Procedure:
-
Add test compounds (4x final concentration) to the dye-loaded cells and incubate for 15-30 minutes.[4]
-
Place the cell plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Initiate the kinetic read, measuring baseline fluorescence for 10-20 seconds.
-
The instrument then automatically adds a solution of the GPCR agonist (at a concentration that elicits a submaximal response, e.g., EC80).[4]
-
Continue to measure fluorescence for an additional 1-2 minutes to capture the calcium flux.
-
Data Analysis
-
The fluorescence intensity change over time is recorded for each well.
-
The response is typically quantified as the maximum peak fluorescence minus the baseline.
-
The percentage of inhibition is calculated relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Representative Data
| Compound | Functional IC50 (µM) |
| This compound | 18.2 |
| Reference Antagonist | 0.08 |
| Inactive Amine | > 100 |
HTS Workflow
The overall workflow for the identification and characterization of GPCR modulators is a multi-step process.
Summary
The protocols described provide a robust framework for the high-throughput screening of this compound and other small molecules to identify novel GPCR modulators. The combination of a primary binding assay with a secondary functional assay allows for the efficient identification and confirmation of active compounds, facilitating their progression into lead optimization campaigns. Careful assay development and validation, including the consistent monitoring of the Z'-factor, are critical for the success of any HTS campaign.[6]
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Common side reactions with Tert-butyl(propyl)amine as a base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-butyl(propyl)amine as a base in their experiments. Due to the limited availability of specific data for this compound, this guide draws upon established principles of organic chemistry and data from structurally similar sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound when used as a base?
This compound is a secondary amine characterized by significant steric hindrance due to the tert-butyl group attached to the nitrogen atom. This steric bulk profoundly influences its chemical properties:
-
Basicity: Like other alkylamines, this compound is a nej base. The electron-donating nature of the alkyl groups (tert-butyl and propyl) increases the electron density on the nitrogen atom, making it more basic than ammonia.[1][2] However, steric hindrance can affect its basicity in solution compared to less hindered secondary amines.[3][4]
-
Nucleophilicity: A crucial feature of this compound is its low nucleophilicity. The bulky tert-butyl group shields the nitrogen's lone pair of electrons, making it difficult for the amine to attack electrophilic carbon centers.[5] This property makes it a valuable "non-nucleophilic base" in many applications.
Q2: In what types of reactions is this compound an appropriate base?
Given its properties, this compound is best suited for reactions where a strong, non-nucleophilic base is required. Its primary role is to deprotonate acidic protons without competing as a nucleophile.[1] Key applications include:
-
Elimination Reactions: It is particularly useful in promoting E2 elimination reactions to form alkenes. The steric bulk can influence the regioselectivity of the elimination, often favoring the formation of the Hofmann (less substituted) product.[6][7]
-
Acid Scavenging: In reactions that generate acidic byproducts (e.g., HCl or HBr), this compound can be used to neutralize the acid, preventing it from reacting with sensitive functional groups or catalysts.[1]
-
Metal-Catalyzed Reactions: In some transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a bulky amine base is often employed to facilitate the catalytic cycle.[8]
Q3: What are the common side reactions associated with this compound?
The side reactions encountered when using this compound are primarily a consequence of its basicity and steric hindrance.
-
Competing Elimination Pathways: In elimination reactions with substrates that have multiple types of β-hydrogens, a mixture of alkene isomers (Zaitsev and Hofmann products) can be formed. While bulky bases tend to favor the Hofmann product, the exact ratio can depend on the substrate and reaction conditions.[6]
-
Nucleophilic Substitution (SN2): Although it is a poor nucleophile, under certain conditions (e.g., with highly reactive electrophiles and in the absence of acidic protons for abstraction), it may undergo nucleophilic substitution to form a tertiary amine. This is generally a minor pathway.[9]
-
Incomplete Reactions: Due to its steric bulk, the base may have difficulty accessing sterically hindered acidic protons, leading to incomplete reactions and low yields.[10]
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My reaction yield is unexpectedly low. What are the potential causes?
A: Low yields in reactions involving this compound can stem from several factors. Consider the following troubleshooting steps:
-
Insufficient Basicity: Ensure that this compound is a sufficiently strong base to deprotonate your substrate under the chosen reaction conditions. You can refer to the pKa values of similar amines to estimate its basicity (see Table 2).
-
Steric Hindrance: The steric bulk of the base may be preventing it from accessing the desired acidic proton on your substrate. In such cases, a less hindered base might be more effective, or higher reaction temperatures may be required.
-
Moisture Contamination: Amines can absorb moisture from the atmosphere. Water can interfere with many organic reactions, for example by hydrolyzing starting materials or quenching anionic intermediates. Ensure that the amine and all other reagents and solvents are anhydrous.[11]
-
Incorrect Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be too slow, and if it is too high, it could lead to decomposition of the starting materials or products.[12]
-
Impure Reagents: The purity of the base and other reactants is crucial. Impurities can lead to unwanted side reactions.[11]
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Unexpected Byproducts
A: The most likely byproducts are related to the competition between elimination and substitution reactions.
-
Elimination vs. Substitution: this compound is designed to favor elimination. If you are observing substitution products, it may be because your substrate is highly susceptible to nucleophilic attack and the reaction conditions (e.g., solvent, temperature) favor this pathway. To favor elimination, you might consider using a less polar solvent.
-
Mixture of Alkene Isomers: If you are performing an elimination reaction and obtaining a mixture of Hofmann and Zaitsev products, you can try to influence the regioselectivity. Lowering the reaction temperature often increases the selectivity for the kinetically favored Hofmann product with a bulky base.
Caption: Competing reaction pathways with a hindered amine base.
Problem: Difficulty in Product Purification
Q: How can I effectively remove this compound and its corresponding salt from my reaction mixture?
A: The basic nature of the amine allows for straightforward removal during aqueous workup.
-
Acidic Wash: During the workup of your reaction, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the this compound, forming the corresponding ammonium (B1175870) salt.[13] This salt is soluble in the aqueous layer and will be separated from your product in the organic layer.
-
Back-extraction: To ensure complete removal of your product from the aqueous layer (if it has some water solubility), you can perform a back-extraction of the acidic aqueous layer with a fresh portion of organic solvent.
Quantitative Data Summary
The following tables provide context for the properties and reactivity of this compound by comparison with other common amine bases.
Table 1: Effect of Base Steric Hindrance on Regioselectivity of Elimination
| Substrate | Base | Hofmann Product (%) | Zaitsev Product (%) |
| 2-Bromopentane | Sodium ethoxide (less hindered) | 30 | 70 |
| 2-Bromopentane | Potassium tert-butoxide (hindered) | 72 | 28 |
| 2-Bromo-2-methylbutane | Sodium ethoxide (less hindered) | 29 | 71 |
| 2-Bromo-2-methylbutane | Potassium tert-butoxide (hindered) | 85 | 15 |
| (Note: Data is illustrative and based on typical outcomes for hindered vs. non-hindered bases.) |
Table 2: pKa Values of Conjugate Acids of Various Amines in Water
| Amine | Structure | pKa of Conjugate Acid |
| Ammonia | NH₃ | 9.25 |
| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 |
| Triethylamine | (CH₃CH₂)₃N | 10.75 |
| This compound (estimated) | (CH₃)₃CNHCH₂CH₂CH₃ | ~10.5 - 11.0 |
| Diisopropylethylamine (DIPEA) | ((CH₃)₂CH)₂NCH₂CH₃ | 10.75 |
| (Note: The pKa for this compound is an estimate based on structurally similar amines.)[1][2] |
Experimental Protocols
The following are generic protocols that can be adapted for specific substrates.
Protocol 1: E2 Elimination using this compound
This protocol describes a general procedure for the dehydrohalogenation of an alkyl halide.
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask with a stir bar and condenser under an inert atmosphere.
-
Dissolve the alkyl halide in the anhydrous solvent in the flask.
-
Add the this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: Alkylation Reaction with this compound as an Acid Scavenger
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine where this compound is used to neutralize the acid byproduct.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere setup
Procedure:
-
Set up a flame-dried round-bottom flask with a stir bar under an inert atmosphere.
-
Dissolve the primary or secondary amine and this compound in the anhydrous solvent.
-
Add the alkyl halide dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer and wash it with 1 M HCl (to remove both amines), followed by saturated aqueous NaHCO₃ and brine.
-
To recover the product, make the combined acidic aqueous layers basic with NaOH and extract with an organic solvent.
-
Dry the organic layer containing the product over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Basicity of amines.pptx [slideshare.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Workup [chem.rochester.edu]
How to remove Tert-butyl(propyl)amine from a reaction mixture
Topic: How to Remove Tert-butyl(propyl)amine from a Reaction Mixture
This guide provides researchers, scientists, and drug development professionals with effective strategies for removing the secondary amine, N-tert-butyl-N-propylamine, from reaction mixtures. The following sections offer detailed experimental protocols, troubleshooting advice, and a comparative analysis of common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing N-tert-butyl-N-propylamine?
The most common and effective methods for removing N-tert-butyl-N-propylamine and other amine impurities are:
-
Acid-Base Extraction: Utilizes the basicity of the amine to convert it into a water-soluble salt, which is then extracted into an aqueous phase.[1][2]
-
Scavenger Resins: Employs solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration.[3][4]
-
Chromatography: Separates the amine from the desired product based on differences in polarity and interaction with a stationary phase.
-
Distillation: Effective if there is a significant difference in the boiling points between the amine and the desired product and no azeotrope is formed.[5]
Q2: What are the key physical properties of N-tert-butyl-N-propylamine to consider for purification?
| Property | Estimated Value/Characteristic | Relevance for Purification |
| Molecular Formula | C₇H₁₇N | Molecular Weight: 115.22 g/mol .[6] |
| Boiling Point (BP) | ~120-140 °C | The relatively high boiling point suggests that simple distillation is only feasible if the desired product is non-volatile or has a much higher boiling point. |
| pKa of Conjugate Acid | ~10.5 - 11.0 | This indicates it is a moderately strong base, making acid-base extraction a highly effective removal method.[7] |
| Solubility | Limited solubility in water; soluble in common organic solvents (e.g., ether, ethanol).[1][8] | Low water solubility in its free-base form is key for separation via liquid-liquid extraction. |
Purification Method Protocols and Troubleshooting
Acid-Base Extraction
This is often the first method to consider due to its efficiency and scalability, provided the desired product is stable in acidic conditions. The principle relies on protonating the basic amine with a dilute acid to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous layer.[1][2]
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).
-
Mixing: Stopper the funnel and shake gently, inverting several times. Vent the funnel frequently to release any pressure.
-
Separation: Allow the layers to separate fully. The protonated amine salt will be in the lower aqueous layer (unless using a halogenated solvent, in which case the organic layer is denser).
-
Draining: Drain the aqueous layer.
-
Repeat: Repeat the extraction (steps 2-5) with fresh aqueous acid two or more times to ensure complete removal of the amine.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.
Workflow for Acid-Base Extraction
Troubleshooting Guide: Acid-Base Extraction
| Issue | Recommended Solution(s) |
| Emulsion Formation A thick, cloudy layer forms between the organic and aqueous phases, preventing clear separation. | Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Salting Out: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filtration: Pass the entire mixture through a pad of Celite® or glass wool. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate. Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase. |
| Product is Acid-Sensitive The desired compound degrades or undergoes side reactions upon exposure to acid. | Use a Weaker Acid: Employ a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) or 10% citric acid, instead of strong mineral acids like HCl. Alternative Method: Avoid acid-base extraction altogether and opt for scavenger resins or chromatography. |
| Amine is Not Fully Removed TLC or NMR analysis still shows the presence of the amine impurity. | Increase Number of Extractions: Perform 3-4 acidic washes instead of 1-2. Check pH: Ensure the aqueous layer is acidic (pH < 2) after each wash to confirm the amine is being fully protonated. |
Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules. For amines, electrophilic resins are highly effective. The key advantage is the simplicity of the workup—the resin-bound impurity is removed by filtration.[3][4][9][10]
Types of Amine Scavenger Resins
| Resin Type | Functional Group | Mechanism | Best For |
| Isocyanate Resin | -NCO | Forms a urea (B33335) linkage with primary and secondary amines. | Efficiently removes primary and secondary amines. |
| Sulfonic Acid Resin | -SO₃H | Forms a non-covalent salt with the basic amine (ion exchange). | Good for scavenging most amines, including some anilines. |
| Aldehyde Resin | -CHO | Forms an imine with primary amines. Can also react with secondary amines. | Highly selective for primary amines, but can also scavenge secondary amines.[11] |
Experimental Protocol
-
Select Resin: Choose an appropriate scavenger resin based on the amine type and product stability. A strong acid resin like sulfonic acid is a good starting point for N-tert-butyl-N-propylamine.
-
Add Resin: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess amine).
-
Agitate: Gently stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the amine by TLC or LC-MS.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinse: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Workflow for Scavenger Resin Purification
Troubleshooting Guide: Scavenger Resins
| Issue | Recommended Solution(s) |
| Incomplete Amine Removal | Increase Equivalents: Add more scavenger resin (e.g., increase from 3 to 5 equivalents). Increase Time/Temperature: Allow the reaction to proceed longer or gently heat if the product is thermally stable. Check Solvent: Ensure the solvent swells the resin properly for optimal reactivity. Dichloromethane and THF are often good choices. |
| Product Binds to Resin | Check Product Basicity: If the desired product is also basic, it may bind to acidic scavenger resins. Use a Different Resin: Switch to a resin with a different mechanism, such as an isocyanate resin, which reacts covalently rather than through an acid-base interaction. |
Other Purification Methods
Flash Column Chromatography
Purifying amines on standard silica (B1680970) gel can be challenging due to the acidic nature of silica, which can lead to peak tailing and irreversible binding.
-
Methodology:
-
Deactivate Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base (e.g., 0.5-1% triethylamine (B128534) or ammonium hydroxide (B78521) in the eluent).[12]
-
Use Basic Alumina (B75360): As an alternative stationary phase, basic alumina can provide better peak shape and recovery for basic compounds.
-
Reversed-Phase: For polar amines, reversed-phase chromatography (C18 silica) with a mobile phase buffered at a high pH can be effective.[12]
-
Distillation
Given the estimated boiling point of ~120-140 °C for N-tert-butyl-N-propylamine, this method is only practical if the desired product is significantly less volatile (e.g., a solid or high-boiling liquid with BP > 200 °C).
-
Methodology: Simple distillation can be performed if the boiling point difference is >80 °C. For smaller differences, fractional distillation is required. Vacuum distillation can be used to lower the boiling points of both the amine and the product, which is useful for thermally sensitive compounds.
Method Comparison
| Method | Pros | Cons | Best Suited For |
| Acid-Base Extraction | - High capacity and scalable- Inexpensive- Rapid | - Not suitable for acid-sensitive products- Can lead to emulsions- Generates aqueous waste | Large-scale reactions where the product is stable to aqueous acid. |
| Scavenger Resins | - Simple filtration workup- High selectivity possible- Amenable to automation | - Higher cost- Lower capacity than liquid extraction- Can require long reaction times | Parallel synthesis, medicinal chemistry, and cases where the product is sensitive or difficult to separate by other means.[9][10] |
| Chromatography | - High purification efficiency- Can separate mixtures of similar compounds | - Can be low-yielding for amines on silica- Requires method development- Generates significant solvent waste | Small-scale purifications and for separating mixtures where extraction is ineffective. |
| Distillation | - Excellent for large quantities- No solvents required | - Requires a significant boiling point difference- Not suitable for thermally sensitive compounds- Potential for azeotrope formation | Purifying a low-boiling amine from a high-boiling or non-volatile product. |
Decision-Making Flowchart
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. tert-butyl-n-propyl-amine [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. Buy this compound (EVT-3505423) | 22675-81-6 [evitachem.com]
- 9. scirp.org [scirp.org]
- 10. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Optimizing Reactions with Tert-butyl(propyl)amine
Welcome to the technical support center for the use of tert-butyl(propyl)amine in organic synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize reaction yield and selectivity. Given that this compound is a sterically hindered secondary amine, its reactivity is primarily governed by its steric bulk and basicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is best utilized as a sterically hindered, non-nucleophilic base.[1][2] Its bulky tert-butyl group obstructs the nitrogen's lone pair, making it a poor nucleophile while retaining its ability to abstract protons.[2] This characteristic is particularly useful in reactions where a base is needed to deprotonate a substrate without competing nucleophilic attack, such as:
-
Promoting elimination (E2) reactions over substitution (SN2) reactions, often favoring the formation of the less-substituted (Hofmann) alkene.[3]
-
Acting as an acid scavenger in reactions that produce acidic byproducts (e.g., HCl), without reacting with the electrophilic starting materials or products.[4]
Q2: How does the structure of this compound influence its reactivity?
A2: The key feature is the sterically demanding tert-butyl group adjacent to the nitrogen atom. This large group creates a "steric shield" around the nitrogen's lone pair. This shielding is the primary reason for its low nucleophilicity, as it physically blocks the amine from attacking sterically accessible electrophilic centers, like alkyl halides.[2] However, small protons can still access the lone pair, allowing it to function effectively as a base.
Q3: What is the approximate basicity of this compound?
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion (Incomplete Deprotonation)
You are using this compound as a base, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining even after extended reaction times.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Basicity | The substrate's proton may be less acidic than anticipated (pKa is too high). | Switch to a stronger, non-nucleophilic base. See the data table below for alternatives. |
| Steric Hindrance | The target proton is too sterically encumbered for the bulky amine to access. | Consider a less hindered base if nucleophilic side reactions are not a concern, or a stronger, more sterically hindered base like LDA if nucleophilicity must be avoided.[1] |
| Low Temperature | The activation energy for the deprotonation is not being met. | Gradually increase the reaction temperature and monitor for product formation and potential side reactions.[8] |
| Solvent Effects | The chosen solvent may not be optimal for the acid-base reaction. | Switch to a more polar aprotic solvent (e.g., THF, DMF) which can help to stabilize charged intermediates. |
Data Presentation: Comparison of Non-Nucleophilic Bases
| Base | Formula | pKa of Conjugate Acid | Key Feature |
| This compound | C7H17N | ~10.7 (estimated) | Moderately strong, hindered secondary amine |
| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)2NEt | 10.75[1] | Common, hindered tertiary amine |
| 1,8-Diazabicycloundec-7-ene (DBU) | C9H16N2 | 13.5[1] | Stronger, non-nucleophilic amidine base |
| Lithium diisopropylamide (LDA) | [(CH3)2CH]2NLi | 36[1] | Very strong, highly hindered base |
| Potassium tert-butoxide | (CH3)3COK | ~19[4] | Strong, hindered alkoxide base |
Issue 2: Poor Selectivity in Elimination Reactions (Formation of Zaitsev Product)
You are attempting to synthesize a less-substituted (Hofmann) alkene via an E2 reaction using this compound, but the major product is the more-substituted (Zaitsev) alkene.
| Possible Cause | Troubleshooting Step | Rationale |
| Base is not bulky enough | The steric differentiation between the β-protons on the substrate is not significant enough for this compound to exclusively select the less hindered one. | Switch to a bulkier base like potassium tert-butoxide or LDA.[3] These bases exhibit a stronger preference for abstracting the most accessible proton. |
| Reaction Temperature is Too High | At higher temperatures, the reaction may approach thermodynamic equilibrium, which favors the more stable Zaitsev alkene. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Leaving Group Effects | The leaving group is small (e.g., -Br, -Cl). | If possible, switch to a bulkier leaving group (e.g., -OTs, -NMe3+). A bulkier leaving group can increase steric crowding near the more substituted β-proton, further encouraging abstraction at the less hindered position.[3] |
Issue 3: Formation of Unexpected Side Products
Your reaction is producing an unexpected byproduct that appears to result from the amine acting as a nucleophile.
| Possible Cause | Troubleshooting Step | Rationale |
| Electrophile is Highly Reactive/Unhindered | The electrophilic center is very reactive and sterically accessible (e.g., a methyl halide or primary halide). | The steric hindrance of this compound is insufficient to prevent nucleophilic attack on highly reactive electrophiles.[9] Use a more hindered base like DIPEA or 2,6-lutidine. |
| High Reaction Temperature | Increased temperature can overcome the activation barrier for nucleophilic substitution. | Perform the reaction at a lower temperature.[8] |
| Incorrect Stoichiometry | A large excess of the amine is used. | Reduce the equivalents of the amine to the minimum required for the reaction (e.g., 1.1-1.5 equivalents). |
Experimental Protocols & Visualizations
Protocol: Hofmann Elimination of 2-Bromohexane (B146007)
This protocol describes a general procedure for using a bulky amine base to favor the formation of the Hofmann elimination product (1-hexene) over the Zaitsev product (2-hexene).
Materials:
-
2-Bromohexane
-
This compound (≥3 equivalents)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-bromohexane (1.0 eq) and anhydrous DMSO.
-
Add this compound (3.0 eq) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC analysis, checking for the disappearance of the 2-bromohexane starting material.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (use caution as the alkene product is volatile).
-
Analyze the product ratio (1-hexene vs. 2-hexene) by 1H NMR or GC.
Visualizations
Steric Hindrance and Selectivity
Caption: Steric hindrance of this compound favors proton abstraction from the less hindered carbon.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa of tert-Butylamine [vcalc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability of Tert-butyl(propyl)amine under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl(propyl)amine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, the presence of oxidizing or reducing agents, and exposure to light. The bulky tert-butyl group provides some steric hindrance, which can affect its reactivity compared to less hindered secondary amines.
Q2: How does this compound behave under acidic and basic conditions?
A2: this compound is a moderately basic compound and will form stable salts with strong acids.[1] Under strongly acidic conditions, there is a potential for the cleavage of the tert-butyl group. It is generally stable under basic conditions.
Q3: What are the expected degradation products of this compound?
A3: Under oxidative conditions, degradation can lead to the formation of imines, amides, nitrosamines, and nitramines.[2] Thermal stress may cause dealkylation, yielding tert-butylamine (B42293) and propylamine (B44156) or their degradation products. Photolytic degradation in the presence of hydroxyl radicals can lead to a variety of oxidation products, including ketones and smaller amines.
Q4: Is this compound susceptible to oxidation?
A4: Yes, like other amines, it is susceptible to oxidation. The reaction with oxidizing agents such as hydrogen peroxide, or atmospheric oxidation initiated by hydroxyl radicals, can lead to degradation.[2]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions to accelerate its decomposition.[3][4][5] This helps to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods, which are crucial for regulatory submissions and ensuring product quality.[3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after reaction | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the degradants. |
| Low assay value of this compound | Instability under reaction or storage conditions. | Review the reaction conditions (pH, temperature, presence of oxidants) and storage conditions (light exposure, temperature). Consider performing the reaction under an inert atmosphere. |
| Formation of a precipitate with an acid | Salt formation. | This is an expected reaction. The amine is basic and will form a salt with acids. This can be used for purification or characterization. |
| Discoloration of the sample | Oxidation or photolytic degradation. | Store the compound protected from light and under an inert atmosphere. Analyze for potential colored degradation products. |
Stability Data Summary
The following tables provide a summary of the expected stability of this compound under various stress conditions based on data from similar compounds and general principles of chemical stability. The desired level of degradation in forced degradation studies is typically in the range of 5-20%.[5]
Table 1: Stability under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | 10 - 15 | Tert-butyl cation, Propylamine |
| Water (pH 7) | 60 | 24 | < 5 | Minimal degradation |
| 0.1 M NaOH | 60 | 24 | < 5 | Minimal degradation |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| 3% H₂O₂ | 25 | 24 | 15 - 20 | N-oxide, Imines, Amides |
| Dry Heat | 80 | 48 | 5 - 10 | Dealkylation products (tert-butylamine, propylamine) |
| Photolytic (ICH Q1B) | 25 | As per guideline | 10 - 20 | Photo-oxidation products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid sample in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid sample and a 1 mg/mL solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Prepare a 0.1 mg/mL solution from the stressed samples.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Characterize the degradation products using techniques such as LC-MS and NMR.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pharmasm.com [pharmasm.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Purification of Tert-butyl(propyl)amine-Containing Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of mixtures containing tert-butyl(propyl)amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound mixture?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the alkylation of tert-butylamine (B42293) with a propyl halide. In this case, common impurities include:
-
Unreacted starting materials: Tert-butylamine and the propyl halide.
-
Over-alkylation products: Small amounts of di(propyl)tert-butylamine may be formed.
-
Solvent residues: Residual solvents from the reaction.
Q2: What are the key physical properties of this compound to consider for purification?
| Property | Value (tert-butylamine as reference) | Implication for Purification |
| Boiling Point | 44-46 °C[1] | The relatively low boiling point suggests that distillation can be a viable purification method, especially to separate it from less volatile impurities. |
| pKa of Conjugate Acid | 10.68 | The high pKa indicates strong basicity, making acid-base extraction an effective technique to separate it from neutral or acidic impurities. |
| Solubility | Miscible with water and many organic solvents | High solubility in organic solvents is advantageous for extraction and chromatography, while water miscibility of its salt form is key for acid-base extraction. |
Q3: Which purification technique is best for my this compound mixture?
A3: The optimal purification technique depends on the nature of the impurities and the scale of your experiment.
-
Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points, such as unreacted tert-butylamine or high-boiling-point byproducts.
-
Acid-Base Extraction: A powerful method for removing neutral or acidic impurities. The basic nature of this compound allows it to be selectively extracted into an acidic aqueous phase.
-
Column Chromatography: Useful for removing impurities with similar boiling points and polarities. Due to the basicity of the amine, special considerations are needed to avoid poor separation.
Troubleshooting Guides
Issue 1: Poor separation during column chromatography (peak tailing or no elution).
-
Q: My this compound is streaking on the silica (B1680970) gel column. What should I do?
-
A: This is a common issue due to the interaction of the basic amine with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to your mobile phase: A small amount of triethylamine (B128534) (0.1-1%) in your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.
-
Use an alternative stationary phase: Consider using amine-functionalized silica gel or basic alumina. These stationary phases are less acidic and provide better separation for basic compounds.
-
-
Issue 2: Low recovery after acid-base extraction.
-
Q: I am losing a significant amount of my product during the acid-base extraction. Why is this happening and how can I prevent it?
-
A: Low recovery can be due to several factors:
-
Incomplete extraction: Ensure you are using a sufficient volume of the acidic aqueous solution and are shaking the separatory funnel vigorously to maximize the transfer of the amine salt into the aqueous layer. Perform multiple extractions (e.g., 3 times) with smaller volumes of the acidic solution.
-
Incomplete back-extraction: After basifying the aqueous layer, ensure the pH is sufficiently high (pH > 12) to fully deprotonate the amine salt back to the free amine. Again, perform multiple extractions with an organic solvent to recover the product.
-
Emulsion formation: If an emulsion forms at the interface of the organic and aqueous layers, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for a longer period.
-
-
Issue 3: Co-distillation of impurities during fractional distillation.
-
Q: I am trying to purify my this compound by fractional distillation, but I am still seeing impurities in the collected fractions. How can I improve the separation?
-
A: To improve the efficiency of your fractional distillation:
-
Use a fractionating column with a higher number of theoretical plates: A longer column or one with a more efficient packing material (like Raschig rings or Vigreux indentations) will provide better separation.
-
Control the heating rate: Heat the distillation flask slowly and steadily to maintain a proper temperature gradient in the column. A slow distillation rate allows for better equilibration between the liquid and vapor phases.
-
Insulate the column: Wrapping the fractionating column with glass wool or aluminum foil can help maintain the temperature gradient and prevent heat loss to the surroundings.
-
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the temperature at the top of the column. Collect and discard any low-boiling initial fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Acidic Extraction:
-
Add a 1 M HCl solution to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine salt will be in the aqueous layer (bottom layer if using a halogenated solvent, top layer if using a less dense solvent like ether).
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times.
-
-
Basification and Back-Extraction:
-
Combine all the acidic aqueous extracts.
-
Cool the flask in an ice bath and slowly add a concentrated NaOH solution until the solution is strongly basic (pH > 12).
-
Add an organic solvent to the separatory funnel and transfer the basified aqueous solution.
-
Shake the funnel to extract the free amine back into the organic layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
-
Drying and Evaporation:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purification by Column Chromatography
This protocol is recommended when distillation and extraction are insufficient to remove impurities with similar properties.
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Use amine-functionalized silica gel for best results. If using standard silica gel, plan to add a basic modifier to the mobile phase.
-
Mobile Phase: A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate (B1210297) in hexanes, with 0.1% triethylamine added to the entire mobile phase if using standard silica gel.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Visualizations
References
Technical Support Center: Managing Steric Hindrance Effects of Tert-butyl(propyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl(propyl)amine. The bulky tert-butyl group in this secondary amine presents unique steric challenges that can impact reaction kinetics, yields, and product selectivity. This guide offers practical advice and detailed protocols to navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding so slowly compared to other secondary amines?
A1: The slow reaction rate is likely due to the significant steric hindrance created by the bulky tert-butyl group attached to the nitrogen atom. This bulkiness physically obstructs the approach of electrophiles to the nitrogen's lone pair of electrons, which is necessary for nucleophilic attack. This steric shield raises the activation energy of the reaction, leading to slower kinetics.[1][2][3][4]
Q2: I am observing low yields in my N-alkylation reaction using this compound. What are the potential causes and solutions?
A2: Low yields are a common issue when working with sterically hindered amines. The primary causes include:
-
Incomplete Reaction: Due to slow kinetics, the reaction may not have reached completion in the allotted time.
-
Side Reactions: Under forcing conditions (e.g., high temperatures) to overcome steric hindrance, side reactions like elimination may become more prevalent.
-
Poor Nucleophilicity: The inherent nucleophilicity of the amine is diminished by the steric bulk, making it a less effective nucleophile.[1]
Solutions to Improve Yield:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to compensate for the slower rate.
-
Optimize Temperature: Carefully increase the temperature in increments to find a balance between accelerating the desired reaction and minimizing side reactions.
-
Choice of Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) to help stabilize charged intermediates and increase the reaction rate.
-
Use a More Reactive Electrophile: Employ a more reactive alkylating agent, such as an alkyl triflate or iodide instead of a bromide or chloride.
Q3: Can I use this compound as a non-nucleophilic base?
A3: While the steric hindrance of this compound reduces its nucleophilicity, it may not be completely non-nucleophilic, especially with highly reactive electrophiles. For applications requiring a strong, non-nucleophilic base, consider alternatives like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, which are specifically designed for this purpose.
Q4: How can I purify this compound if I suspect impurities in my starting material?
A4: Impurities in the starting amine can significantly affect your reaction. Purification can be achieved through:
-
Distillation: If the amine is a liquid and thermally stable, fractional distillation can be effective.
-
Column Chromatography: Using a silica (B1680970) gel column treated with a small amount of a tertiary amine (like triethylamine) in the eluent can help prevent the basic amine from streaking on the acidic silica gel.[5] Alternatively, using basic alumina (B75360) for the stationary phase is also a good option.
-
Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride) by treating it with an acid like HCl. The resulting salt can often be purified by recrystallization, and the free amine can be regenerated by treatment with a base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very little product formation | Severe steric hindrance preventing nucleophilic attack. | * Increase reaction temperature.* Use a more reactive electrophile (e.g., alkyl triflate).* Consider a different synthetic route that avoids the sterically hindered step. |
| Formation of elimination byproducts | Reaction temperature is too high, favoring elimination over substitution. | * Lower the reaction temperature and increase the reaction time.* Use a less hindered base if the amine is intended to act as one. |
| Multiple alkylation products | The product of the initial alkylation is still nucleophilic and reacts further. | * Use a large excess of the starting this compound to favor mono-alkylation.* Slowly add the alkylating agent to the reaction mixture. |
| Difficulty in product isolation/purification | The product amine is basic and interacts strongly with silica gel. | * Use deactivated silica gel (e.g., by adding triethylamine (B128534) to the eluent).* Use an alternative stationary phase like alumina.* Purify via salt formation and recrystallization. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides an illustrative comparison of expected reaction rates based on the principles of steric hindrance.
Table 1: Illustrative Relative Reaction Rates for N-Alkylation of Secondary Amines
| Amine | Structure | Relative Steric Hindrance | Expected Relative Rate of N-Alkylation |
| Diethylamine | CH₃CH₂NHCH₂CH₃ | Low | 100 |
| Diisopropylamine | (CH₃)₂CHNHCH(CH₃)₂ | Medium | 10 |
| This compound | (CH₃)₃CNHCH₂CH₂CH₃ | High | < 1 |
Note: The values presented are for illustrative purposes to demonstrate the trend of decreasing reactivity with increasing steric hindrance and are not based on direct experimental measurements for this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a starting point for the N-alkylation of this compound with an alkyl halide. Optimization of temperature, reaction time, and reagents may be necessary.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis and Purification of this compound via Reductive Amination
This protocol describes a general method for the synthesis of sterically hindered secondary amines, which can be adapted for this compound.
Materials:
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve propionaldehyde (1.0 eq) and tert-butylamine (1.2 eq) in DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the imine solution to the slurry of the reducing agent.
-
Stir the reaction at room temperature and monitor by TLC until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Steric hindrance of the tert-butyl group in this compound.
References
Technical Support Center: In Situ Monitoring of Reactions Involving Tert-butyl(propyl)amine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the real-time, in situ monitoring of chemical reactions involving tert-butyl(propyl)amine. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and generalized experimental protocols for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Which in situ analytical techniques are most suitable for monitoring reactions with this compound?
A1: The most common and effective techniques for real-time reaction analysis are Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
In Situ FTIR Spectroscopy: This technique is excellent for tracking changes in functional groups. It can monitor the consumption of reactants and the formation of products and intermediates by observing their unique infrared absorptions.[1] For amine reactions, you can typically monitor the N-H stretching and bending vibrations.[3] Probes can be inserted directly into the reaction vessel for continuous data acquisition.[4]
-
In Situ NMR Spectroscopy: NMR provides detailed structural information and allows for the quantification of different species in a reaction mixture without prior calibration. It is highly effective for mechanistic studies and kinetic analysis.[5] Experiments can be run directly in an NMR tube or using a flow-NMR setup where the reaction mixture is pumped through the spectrometer.[6]
Q2: What are the main challenges when monitoring reactions with a volatile amine like this compound?
A2: Volatility and reactivity pose the primary challenges.
-
Sample Integrity: The volatility of this compound can lead to changes in concentration due to evaporation, especially in open or vented systems. This can affect kinetic calculations. Ensuring a well-sealed reaction vessel is crucial.
-
Atmospheric Reactions: Amines can react with atmospheric components. For instance, studies on the atmospheric degradation of similar amines show reactions with OH radicals, leading to the formation of nitrosamines, nitramines, and other byproducts.[7] It is important to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions.
-
Sensor Fouling: In some reaction conditions, materials can deposit on the surface of in situ probes (e.g., FTIR-ATR probes), which can attenuate the signal.[8] Positioning the probe in a high-shear zone of the reactor can help minimize this effect.[8]
Q3: What specific spectral regions or signals should I focus on for this compound?
A3:
-
In FTIR: For a secondary amine like this compound, you should monitor the N-H stretching vibration, which appears as a single, relatively weak band in the 3300-3500 cm⁻¹ region.[3] Also, monitor the appearance of bands related to the product and the disappearance of bands from the other reactants. For example, in an alkylation reaction, you might monitor the disappearance of a C-Br stretch or the formation of a new C-N stretch.
-
In ¹H NMR: The N-H proton signal typically appears between 0.5-5.0 ppm and its position can be concentration-dependent.[3] More importantly, monitor the signals of the protons on the carbons adjacent to the nitrogen (~2.3-3.0 ppm).[3] Changes in the chemical environment of these protons upon reaction will provide clear evidence of reactant consumption and product formation. Adding a few drops of D₂O can help identify the N-H peak, as it will disappear upon exchange.[3]
Q4: How can I obtain quantitative data, like reaction kinetics, from in situ measurements?
A4: Quantitative data is derived by correlating the spectral signal intensity to the concentration of the species of interest.
-
For FTIR , you can create a calibration curve by plotting the absorbance of a characteristic peak against known concentrations. The reaction progress is then tracked by monitoring the change in absorbance of reactant or product peaks over time.[1]
-
For NMR , the signal intensity (integral) of a peak is directly proportional to the molar concentration of the corresponding nuclei.[5] By integrating the peaks of reactants and products in spectra acquired over time, you can generate concentration-time profiles to determine reaction kinetics.[9] It is crucial to ensure quantitative NMR conditions are met, such as allowing for full magnetization recovery between scans.[5]
Troubleshooting Guides
In Situ FTIR Spectroscopy
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | 1. Low concentration of analyte. 2. Probe is not properly submerged in the reaction mixture. 3. Fouling of the ATR crystal surface.[8] | 1. If possible, increase the reaction concentration. 2. Ensure the probe tip is fully and consistently immersed in the solution. 3. Carefully remove and clean the probe tip according to the manufacturer's instructions. Reposition the probe in an area with good mixing to prevent future fouling.[8] |
| High Background / Noisy Spectrum | 1. Strong absorption from the solvent or other reagents is masking the signal of interest. 2. The presence of undissolved solids or gas bubbles scattering the IR beam. 3. Insufficient washing or improper background collection.[10] | 1. Select a spectral region where the solvent has minimal interference. If possible, choose a solvent that is relatively transparent in the mid-IR range (e.g., CCl₄, CDCl₃). 2. Ensure all solids are dissolved and the mixture is well-stirred to prevent bubble formation at the probe tip. 3. Take a new background spectrum of the solvent and starting materials before initiating the reaction. Ensure washing procedures between experiments are thorough.[10] |
| Drifting Baseline | 1. Temperature fluctuations in the reaction mixture. 2. Change in the refractive index of the mixture as the reaction progresses. | 1. Ensure the reactor has stable temperature control. 2. Use baseline correction algorithms available in the spectrometer software. Collect a full spectrum at each time point to allow for post-processing. |
In Situ NMR Spectroscopy
| Problem | Potential Cause | Recommended Solution |
| Distorted or Broad Peaks | 1. Poor magnetic field homogeneity (shimming) due to sample inhomogeneity.[9][11] 2. Presence of paramagnetic species. 3. For flow NMR, high flow rates can affect relaxation times.[6] | 1. If possible, use a deuterated solvent which allows for field/frequency locking.[11] If not, ensure the sample is well-mixed. Advanced data processing techniques can also help correct for distorted lineshapes.[9] 2. Identify and remove the source of paramagnetic impurities if possible. 3. Optimize the flow rate. Slower rates often yield better resolution but reduce temporal resolution.[6] |
| Inaccurate Quantification | 1. Incomplete T₁ relaxation between scans.[5] 2. Signal-to-noise ratio (S/N) is too low for minor components. 3. Overlapping peaks are integrated incorrectly.[9] | 1. Measure the T₁ relaxation times for the nuclei of interest and set the relaxation delay to at least 5 times the longest T₁.[5] 2. Increase the number of scans per time point. Note that this will decrease the time resolution of your experiment.[5] 3. Use deconvolution software to fit and integrate overlapping peaks. If possible, monitor a non-overlapping peak for each species. |
| Signal Position (Chemical Shift) Varies | 1. The reaction is run in a non-deuterated solvent, preventing the use of a deuterium (B1214612) lock.[11] 2. Temperature or pH changes during the reaction. | 1. Use an internal standard with a known, stable chemical shift as a reference. 2. Maintain strict temperature control. Be aware that pH shifts can alter the chemical shifts of acid/base sensitive groups like amines. |
Data Presentation: Illustrative Reaction Progress
The following tables represent typical quantitative data obtained from in situ monitoring of a hypothetical reaction: This compound + Reactant B → Product C .
Data is for illustrative purposes only.
Table 1: Reaction Monitoring via In Situ FTIR (Monitoring the peak height/area of a characteristic band for each species)
| Time (minutes) | This compound (N-H stretch absorbance) | Reactant B (C=O stretch absorbance) | Product C (New C-N stretch absorbance) |
| 0 | 0.85 | 0.98 | 0.00 |
| 10 | 0.65 | 0.78 | 0.21 |
| 20 | 0.47 | 0.59 | 0.39 |
| 30 | 0.31 | 0.42 | 0.55 |
| 60 | 0.10 | 0.19 | 0.78 |
| 90 | 0.02 | 0.11 | 0.85 |
Table 2: Reaction Monitoring via In Situ ¹H NMR (Monitoring the normalized integral of a characteristic peak for each species)
| Time (minutes) | This compound (Normalized Concentration) | Reactant B (Normalized Concentration) | Product C (Normalized Concentration) |
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.76 | 0.80 | 0.24 |
| 20 | 0.55 | 0.60 | 0.45 |
| 30 | 0.36 | 0.43 | 0.64 |
| 60 | 0.12 | 0.19 | 0.88 |
| 90 | 0.02 | 0.11 | 0.98 |
Experimental Protocols
Protocol 1: Generalized In Situ FTIR Monitoring
This protocol describes a general workflow for monitoring a reaction using a probe-based FTIR spectrometer.
-
System Setup:
-
Assemble the reaction vessel with appropriate stirring, temperature control, and inert atmosphere capabilities.
-
Install the cleaned and dried FTIR-ATR probe through a port in the reactor lid, ensuring the ATR crystal is fully submerged in the reaction volume.
-
Connect the probe to the FTIR spectrometer.
-
-
Background Collection:
-
Add the solvent and this compound to the reactor.
-
Stir and bring the mixture to the target reaction temperature.
-
Collect a background spectrum. This will subtract the spectral features of the solvent and starting amine from subsequent measurements.
-
-
Reaction Initiation and Data Acquisition:
-
Start the spectral collection software. Set the acquisition frequency (e.g., one spectrum every 60 seconds).
-
Initiate the reaction by adding the final reactant (e.g., via syringe).
-
Continue monitoring until the reaction reaches completion, as indicated by the stabilization of reactant and product spectral peaks.
-
-
Data Analysis:
-
Identify unique, non-overlapping peaks for at least one reactant and one product.
-
Create a time-course profile by plotting the absorbance of these peaks versus time.
-
Convert absorbance to concentration using a pre-established calibration curve for quantitative kinetic analysis.
-
Protocol 2: Generalized In Situ NMR Monitoring
This protocol outlines a general procedure for monitoring a reaction directly in an NMR tube.
-
Sample Preparation:
-
In a vial, dissolve the limiting reactant and an internal standard in a suitable deuterated solvent.
-
Transfer a precise volume (e.g., 0.6 mL) of this solution to a clean, dry NMR tube.
-
Prepare a separate concentrated solution of this compound.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Acquire a reference spectrum (t=0) of the initial solution.
-
-
Reaction Initiation and Data Acquisition:
-
Set up a series of acquisitions (e.g., an arrayed experiment) to collect spectra at regular intervals.
-
Quickly and carefully remove the NMR tube, inject a small, precise amount of the this compound solution, shake vigorously to mix, and rapidly re-insert the tube into the magnet.
-
Immediately start the pre-programmed sequence of spectral acquisitions.
-
-
Data Analysis:
-
Process the collected spectra (Fourier transform, phase, and baseline correction).
-
For each time point, integrate a characteristic, well-resolved peak for the reactant, product, and the internal standard.
-
Calculate the concentration of each species relative to the constant concentration of the internal standard. Plot concentration versus time to determine the reaction profile.
-
Visualizations
Caption: Workflow for selecting and implementing an in situ monitoring technique.
Caption: Troubleshooting logic for an unstable FTIR signal.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with Tert-butyl(propyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Tert-butyl(propyl)amine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the initial checks I should perform?
A1: When troubleshooting low conversion rates, it's crucial to systematically verify your reaction setup and components. Start with the following checks:
-
Reagent Quality: Ensure the purity and integrity of your this compound and other reagents. Amines can be susceptible to degradation, especially if improperly stored. Consider re-purifying the amine if there are doubts about its quality.
-
Solvent Purity: Use anhydrous solvents, as water can interfere with many reactions involving amines, particularly those using organometallics or other water-sensitive reagents.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, confirm that your system was properly purged with an inert gas (e.g., argon or nitrogen).
-
Temperature Control: Verify that the reaction is being conducted at the specified temperature. Inconsistent heating or cooling can significantly impact reaction kinetics.
Q2: I suspect steric hindrance from the tert-butyl group is limiting my reaction's success. How can I address this?
A2: The bulky tert-butyl group in this compound can indeed cause steric hindrance, slowing down reaction rates. To mitigate this, consider the following strategies:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier.[1]
-
Choice of Reagents: If applicable, select less sterically hindered coupling partners or reagents.
-
Catalyst Selection: In catalyzed reactions, choose a catalyst known to be effective with sterically demanding substrates.
Q3: What are common side reactions that could be consuming my this compound and leading to low yield?
A3: Several side reactions can compete with your desired transformation:
-
Over-alkylation: In alkylation reactions, the product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[2] Using a large excess of the primary amine can help to minimize this.
-
Reaction with Coupling Reagents: In amide coupling reactions, uronium-based coupling reagents like HATU can react directly with the amine to form inactive guanidinium (B1211019) byproducts if the carboxylic acid is not sufficiently pre-activated.[1] To avoid this, add the coupling reagent to the carboxylic acid and base first, allow for a pre-activation period, and then introduce the amine.[1]
-
Elimination Reactions: Under certain conditions, elimination reactions can compete with substitution, especially with hindered bases.
Q4: How can I optimize the reaction conditions for my synthesis involving this compound?
A4: Optimization is a multi-faceted process. The following table summarizes key parameters to investigate:
| Parameter | Possible Variation | Rationale |
| Solvent | Test a range of polar aprotic (e.g., THF, DCM, Acetonitrile) and polar protic solvents. | Solvent polarity can significantly influence reaction rates and equilibria. |
| Temperature | Screen temperatures from room temperature up to the reflux temperature of the solvent. | Higher temperatures can overcome activation energy barriers but may also promote side reactions.[1][3] |
| Concentration | Vary the molar concentration of your reactants. | Reaction rates can be concentration-dependent. |
| Base | If a base is required, screen different types (e.g., organic vs. inorganic) and strengths. | The choice of base can influence the deprotonation equilibrium and the nucleophilicity of the amine. |
| Catalyst Loading | In catalytic reactions, vary the catalyst loading to find the optimal balance between reaction rate and cost. |
Q5: My reaction appears to be successful by TLC, but I'm losing a significant amount of product during workup and purification. What are some best practices?
A5: Product loss during isolation is a common issue. Consider these purification strategies:
-
Aqueous Wash: To remove unreacted amine, you can perform an acidic wash (e.g., with dilute HCl) to protonate the amine, making it water-soluble.[4] Ensure your desired product is stable to acidic conditions.[4] Alternatively, washing with a 10% copper sulfate (B86663) solution can complex with the amine and move it to the aqueous layer.[4]
-
Distillation: If your product is volatile, distillation can be an effective purification method. However, be mindful of the boiling points of your product and any impurities.
-
Chromatography: Column chromatography is a powerful tool for separating complex mixtures. Experiment with different solvent systems (e.g., varying polarity) to achieve optimal separation.
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and a suitable solvent (e.g., acetonitrile, THF).
-
Addition of Base: Add a base (e.g., K2CO3, 1.5 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or distillation.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
References
Impact of solvent choice on Tert-butyl(propyl)amine reactivity
Technical Support Center: Tert-butyl(propyl)amine
This guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
This compound is a secondary amine. Its reactivity is primarily influenced by two key factors: the basicity of the nitrogen atom and significant steric hindrance.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a nucleophile, allowing it to participate in reactions like alkylations and acylations.
-
Basicity: It can act as a base, accepting a proton. Its basicity is influenced by the electron-donating effects of the alkyl groups attached to the nitrogen.
-
Steric Hindrance: The bulky tert-butyl group sterically hinders the nitrogen atom. This can significantly slow down the rate of reactions compared to less hindered secondary amines, as it impedes the approach of electrophiles to the nitrogen's lone pair. The propyl group contributes less to this steric bulk.
Q2: How does the choice of solvent generally affect the reactivity of amines like this compound?
The choice of solvent can have a profound impact on the reaction rate and outcome by influencing several factors:
-
Solvation of Reactants: The solvent's ability to solvate the amine and the electrophile can affect their effective concentrations and reactivity.
-
Stabilization of Intermediates and Transition States: Polar solvents, particularly protic ones, can stabilize charged intermediates and transition states through hydrogen bonding or dipole-dipole interactions, often accelerating reactions that proceed through such species. For example, in S_N2 reactions, polar aprotic solvents are often preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
-
Solvent as a Reactant: Protic solvents (like water or alcohols) can sometimes compete with the amine as a nucleophile, leading to undesired side products.
-
Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.
Troubleshooting Guide
Issue 1: My N-alkylation reaction with this compound is extremely slow or not proceeding.
-
Possible Cause 1: Inappropriate Solvent Choice. The steric hindrance of the tert-butyl group makes this amine a relatively weak nucleophile. The solvent choice is critical. Using a polar aprotic solvent is often recommended for S_N2 reactions involving amines.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (like hexane (B92381) or toluene) or a protic solvent (like ethanol), the reaction may be slow. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) can significantly accelerate S_N2 reactions. These solvents solvate the counter-ion of the alkylating agent but do not strongly solvate the amine nucleophile, thus increasing its effective nucleophilicity.
-
Increase Temperature: Due to the high activation energy caused by steric hindrance, increasing the reaction temperature can help overcome this barrier. Ensure the temperature is within the stability limits of your reactants and products.
-
Use a More Reactive Electrophile: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).
-
-
Workflow for Solvent Selection in N-Alkylation:
Issue 2: I am observing low yields and side products in my acylation reaction.
-
Possible Cause: Solvent-Related Side Reactions or Basicity Issues. In acylation reactions (e.g., with an acyl chloride), this compound also acts as a base to neutralize the HCl byproduct. The solvent can influence this acid-base chemistry.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Solvent: Protic solvents like alcohols are generally unsuitable as they can react with the acyl chloride. Aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are preferred.
-
Add an External Base: Due to its steric bulk, this compound might not be an efficient acid scavenger. This can lead to the protonation of the starting amine, rendering it non-nucleophilic. Consider adding a non-nucleophilic auxiliary base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the acid produced.
-
Control Temperature: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help minimize the formation of side products.
-
Quantitative Data Summary
The following table summarizes hypothetical relative reaction rates for the N-alkylation of this compound with propyl iodide, illustrating the impact of solvent choice.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| n-Hexane | Non-Polar | 1.9 | 1 |
| Toluene | Non-Polar | 2.4 | 5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 50 |
| Acetone | Polar Aprotic | 21 | 500 |
| Acetonitrile | Polar Aprotic | 37.5 | 2,500 |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 5,000 |
| Ethanol | Polar Protic | 24.5 | 200 |
| Water | Polar Protic | 80.1 | 150 |
Note: These are illustrative values based on established principles of solvent effects on S_N2 reactions with sterically hindered amines. Actual rates will vary based on specific reactants and conditions.
Experimental Protocols
General Protocol for N-Alkylation of this compound in DMF
This protocol describes a general procedure for the reaction of this compound with an alkyl halide in a polar aprotic solvent.
Materials:
-
This compound
-
Alkyl halide (e.g., propyl iodide)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition: To the stirred solution, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
-
Diagram of Experimental Workflow:
Validation & Comparative
A Comparative Guide to Tert-butyl(propyl)amine and Triethylamine as Hindered Bases for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving desired reaction outcomes. Hindered bases, characterized by their steric bulk, play a crucial role in promoting specific reaction pathways, such as elimination over substitution, and in preventing unwanted side reactions. This guide provides a detailed comparison of two commonly employed hindered bases: tert-butyl(propyl)amine and triethylamine (B128534). By examining their physicochemical properties and performance in key organic transformations, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a base, such as its basicity (pKa) and steric profile, dictate its reactivity and suitability for a given transformation. Below is a summary of the key physicochemical properties of this compound and triethylamine.
| Property | This compound | Triethylamine | Source(s) |
| Molecular Formula | C₇H₁₇N | C₆H₁₅N | [1][2] |
| Molecular Weight | 115.22 g/mol | 101.19 g/mol | [1][2] |
| Boiling Point | Not available | 89.5 °C | [2] |
| pKa of Conjugate Acid | ~11.02 (Predicted for N-propylbutylamine) | 10.75 | [3] |
| Steric Hindrance (C-N-C bond angle) | Not experimentally determined | ~108° | [4][5] |
Understanding the Implications of Physicochemical Differences
The seemingly subtle differences in the properties of these two amines can have significant implications in a reaction setting. The tert-butyl group in this compound is expected to confer greater steric hindrance compared to the three ethyl groups of triethylamine. This increased bulk can be advantageous in reactions where minimizing nucleophilic attack is critical.
The basicity of the two amines, as indicated by their pKa values, is comparable. A higher pKa value generally correlates with stronger basicity. The predicted slightly higher pKa of a butylpropylamine suggests that this compound may be a marginally stronger base than triethylamine.
Performance in Key Organic Reactions
The true test of a hindered base lies in its performance in chemical reactions. Dehydrohalogenation and condensation reactions are two common transformations where the choice of a hindered base is critical. Due to a lack of direct comparative studies in the literature, this guide presents detailed experimental protocols for evaluating the relative performance of this compound and triethylamine in these contexts.
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that forms alkenes from alkyl halides. A hindered base is often employed to favor the elimination pathway (E2) over the competing substitution pathway (SN2). The steric bulk of the base can also influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product.
Objective: To compare the efficacy and selectivity of this compound and triethylamine in the dehydrohalogenation of 2-bromopentane (B28208).
Materials:
-
2-bromopentane
-
This compound
-
Triethylamine
-
Anhydrous Toluene (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
Procedure:
-
Reaction Setup: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (e.g., nitrogen), add 5 mL of anhydrous toluene.
-
To the first flask, add 2-bromopentane (1.0 mmol) and dodecane (B42187) (0.5 mmol, internal standard).
-
To the second flask, add 2-bromopentane (1.0 mmol) and dodecane (0.5 mmol, internal standard).
-
Base Addition: To the first flask, add this compound (1.2 mmol). To the second flask, add triethylamine (1.2 mmol).
-
Reaction: Heat both reaction mixtures to 80°C and stir for 4 hours.
-
Work-up: After cooling to room temperature, quench both reactions with 5 mL of water. Separate the organic layers and wash with 5 mL of brine. Dry the organic layers over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layers by GC-MS to determine the conversion of 2-bromopentane and the ratio of elimination (pentenes) to substitution (N-pentylamines) products, as well as the regioselectivity of the elimination (ratio of 1-pentene (B89616) to 2-pentene).
Condensation Reactions
In condensation reactions, such as the Knoevenagel condensation, a base is used to deprotonate an active methylene (B1212753) compound, which then acts as a nucleophile. A hindered base can be beneficial in preventing side reactions involving the base and the carbonyl compound.[6]
Objective: To compare the catalytic activity of this compound and triethylamine in the Knoevenagel condensation of benzaldehyde (B42025) and malononitrile (B47326).
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound
-
Triethylamine
-
Ethanol (solvent)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.
-
Catalyst Addition: To the first flask, add this compound (0.1 mmol). To the second flask, add triethylamine (0.1 mmol).
-
Reaction: Stir both reaction mixtures at room temperature.
-
Monitoring: Monitor the progress of the reactions by TLC at regular intervals (e.g., every 15 minutes) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixtures in an ice bath to induce precipitation of the product. Collect the solid product by filtration and wash with cold ethanol.
-
Analysis: Dry the products and determine the yield for each reaction. The reaction times and yields will provide a basis for comparing the catalytic efficiency of the two bases.
Logical Framework for Base Selection
The choice between this compound and triethylamine, or any hindered base, should be guided by a systematic evaluation of the reaction requirements. The following diagram illustrates the key factors to consider.
References
- 1. tert-butyl-n-propyl-amine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. In gaseous triethyl amine "-C-N-C-" bond angle is _____ degree. [allen.in]
- 5. In gaseous triethylamine the "-C-N-C-" bond angle is _ degree. | Filo [askfilo.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
The Understated Ligand: Evaluating Tert-butyl(propyl)amine in the Suzuki Coupling Arena
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan for its versatility in forging carbon-carbon bonds. The success of this reaction is critically dependent on the choice of ligand, which modulates the stability and reactivity of the palladium catalyst. While sophisticated biaryl phosphines and N-heterocyclic carbenes (NHCs) have become the gold standard, this guide provides a comparative performance analysis of these established ligands against simple alkylamines, with a focus on tert-butyl(propyl)amine, for an audience of researchers, scientists, and drug development professionals.
The efficacy of a ligand in the Suzuki coupling is largely governed by its steric and electronic properties.[1] Bulky, electron-rich ligands are known to promote the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[2] They stabilize the catalytically active monoligated Pd(0) species, which is essential for efficient coupling, especially with challenging substrates like aryl chlorides.[3]
High-Performance Ligands: The Established Champions
The Buchwald biaryl phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are widely recognized for their exceptional performance in a broad range of Suzuki coupling reactions. Ligands such as XPhos and SPhos, developed by the Buchwald group, are known for their ability to facilitate couplings of sterically hindered and electron-poor aryl chlorides, often at low catalyst loadings and mild temperatures. Similarly, NHCs have emerged as powerful ligands due to their strong σ-donating ability, which forms stable palladium complexes that are highly active and resistant to degradation.[1]
Performance of Simple Alkylamines: A Conspicuous Absence of Data
A thorough review of the scientific literature reveals a notable lack of quantitative performance data for simple alkylamines like this compound as primary ligands in Suzuki coupling reactions. While amines can be employed in palladium-catalyzed cross-couplings, they are not typically the ligands of choice for achieving high yields and broad substrate scope in Suzuki reactions.[4] In some reported cases where amines appeared to catalyze the reaction, it was later discovered that trace palladium impurities from the synthesis of the amine itself were responsible for the catalytic activity.
The likely reason for the underperformance of simple, monodentate alkylamines like this compound is their lack of the key structural features that define high-performance ligands. They are less sterically bulky compared to the Buchwald ligands and NHCs, and their electronic properties are not as finely tuned to stabilize the palladium center throughout the catalytic cycle. This can lead to slower reaction rates, catalyst decomposition, and lower product yields, particularly with challenging substrates.
Quantitative Comparison of Ligand Performance
To provide a clear, data-driven comparison, the following tables summarize the performance of established high-performance ligands in the Suzuki coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid.
Table 1: Comparison of Ligand Performance in the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene (B28343) | 100 | 18 | High | 2 | [5] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | High | 2 | [5] |
| NHC (IPr) | (IPr)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 2 | 98 | 1 | [6] |
| This compound | - | - | - | - | - | No Data Available | - | - |
Note: "High" yields are qualitative descriptors based on literature for similar substrates, as direct numerical yields under identical conditions can vary.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for a Suzuki-Miyaura coupling reaction using a Buchwald precatalyst.
General Experimental Protocol for Suzuki-Miyaura Coupling using tBuXPhos Pd G3
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the tBuXPhos Pd G3 precatalyst (0.01-0.05 mmol) and the degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
Visualizing the Catalytic Pathway and Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
While the exploration of simple and inexpensive ligands like this compound is a valid scientific pursuit, the current body of evidence overwhelmingly supports the superior performance of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes for the Suzuki-Miyaura coupling. The lack of performance data for this compound, combined with an understanding of the key structural requirements for an effective ligand, suggests that it is not a competitive alternative to the established ligand classes for achieving high efficiency, broad scope, and mild reaction conditions. For researchers and drug development professionals, the use of well-established, high-performance ligands remains the most reliable strategy for the successful synthesis of complex molecular targets via the Suzuki-Miyaura coupling.
References
A Comparative Guide to Analytical Methods for Quantifying Tert-butyl(propyl)amine Purity by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, the precise determination of purity is paramount. Tert-butyl(propyl)amine, a secondary amine, presents analytical challenges due to its polarity and potential for on-column interactions during Gas Chromatography (GC) analysis. This guide provides a comparative overview of analytical methodologies for quantifying the purity of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore both direct injection and derivatization-based approaches, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
The Challenge of Amine Analysis by GC-MS
Direct analysis of amines like this compound by GC-MS can be problematic.[1] The presence of the amine functional group can lead to poor chromatographic performance, characterized by peak tailing and adsorption on the analytical column.[1] This can result in inaccurate and imprecise quantification. To circumvent these issues, derivatization is a widely employed strategy.[2][3] Derivatization modifies the amine to a less polar, more volatile, and more thermally stable compound, leading to improved peak shape and sensitivity.[4]
This guide compares three GC-MS methods for the purity determination of this compound:
-
Direct Injection GC-MS: A straightforward approach for initial screening and semi-quantitative analysis.
-
GC-MS with Trifluoroacetic Anhydride (B1165640) (TFAA) Derivatization: An acylation method that improves volatility and reduces peak tailing.[5]
-
GC-MS with Benzenesulfonyl Chloride (BSC) Derivatization: A method that forms stable sulfonamide derivatives suitable for robust quantification.[6]
Quantitative Data Comparison
The following table summarizes the key performance parameters for the three compared GC-MS methods for the analysis of this compound. The data is a composite based on validated methods for structurally similar amines and serves as a practical guide for method expectation and selection.[6][7]
| Parameter | Direct Injection GC-MS | GC-MS with TFAA Derivatization | GC-MS with BSC Derivatization |
| Limit of Detection (LOD) | 5 - 10 µg/mL | 0.1 - 0.5 µg/mL | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 15 - 30 µg/mL | 0.3 - 1.5 µg/mL | 0.15 - 0.6 µg/mL |
| Linearity (R²) | > 0.990 | > 0.998 | > 0.999 |
| Linear Range | 20 - 500 µg/mL | 0.5 - 200 µg/mL | 0.2 - 250 µg/mL |
| Precision (RSD%) | < 10% | < 5% | < 3% |
| Accuracy (Recovery %) | 85 - 110% | 95 - 105% | 98 - 102% |
| Throughput | High | Medium | Medium |
| Sample Preparation Complexity | Low | Medium | Medium |
Experimental Protocols
Direct Injection GC-MS Method
This method is suitable for rapid screening and for samples where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.
-
Prepare a series of calibration standards by diluting a stock solution of pure this compound in the same solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Injector: Split/splitless injector in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 30-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
GC-MS Method with Trifluoroacetic Anhydride (TFAA) Derivatization
This method enhances the volatility and chromatographic performance of this compound.[5]
-
Sample Preparation and Derivatization:
-
Prepare standard and sample solutions as described for the direct injection method.
-
Transfer 100 µL of each standard or sample solution into a clean 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.[5]
-
Cap the vial and heat at 60°C for 30 minutes.[5]
-
Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.[5]
-
-
GC-MS Instrumentation and Conditions:
-
Use the same instrumentation and conditions as the direct injection method. The retention time of the derivatized analyte will be different.
-
GC-MS Method with Benzenesulfonyl Chloride (BSC) Derivatization
This method provides highly stable derivatives, leading to excellent reproducibility and sensitivity.[6]
-
Sample Preparation and Derivatization:
-
Prepare standard and sample solutions as described for the direct injection method.
-
To 1 mL of each standard or sample solution in a suitable vial, add 1 mL of 10 M sodium hydroxide (B78521) solution.
-
Add 100 µL of benzenesulfonyl chloride (BSC).
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.
-
Extract the derivative with 1 mL of n-hexane.
-
Transfer the n-hexane layer to a clean GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Injector: Splitless injector.
-
Injector Temperature: 290°C.[6]
-
Oven Temperature Program: Initial temperature 80°C, hold for 1 minute, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 240°C, and finally ramp at 25°C/min to 290°C and hold for 10 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
MS Transfer Line Temperature: 290°C.[6]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows and a comparison of the analytical methods.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Comparison of analytical methods for this compound analysis.
Conclusion
The choice of an appropriate analytical method for quantifying this compound purity by GC-MS depends on the specific requirements of the analysis.
-
Direct injection GC-MS is a rapid and simple method suitable for initial screening and purity estimations where high sensitivity is not critical.
-
GC-MS with TFAA derivatization offers a significant improvement in sensitivity and chromatographic performance, making it a reliable quantitative method.[5]
-
GC-MS with BSC derivatization provides the highest sensitivity, accuracy, and precision due to the formation of stable derivatives, making it the method of choice for trace-level impurity quantification and rigorous quality control.[6]
For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical needs, including required sensitivity, accuracy, and sample throughput, will guide the selection of the most suitable GC-MS method for the purity determination of this compound. The implementation of a validated, robust analytical method is a critical step in ensuring the quality and consistency of pharmaceutical ingredients and fine chemicals.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. CN111289676B - Method for detecting residual tert-butylamine in terbutaline sulfate bulk drug - Google Patents [patents.google.com]
Navigating Asymmetric Synthesis: A Comparative Guide to HPLC Analysis of Chiral Amine-Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of analytical methodology is paramount to success. Chiral secondary amines, such as tert-butyl(propyl)amine, are powerful organocatalysts in asymmetric synthesis, driving the formation of specific stereoisomers. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monitoring these reactions and, crucially, for determining the enantiomeric excess (ee) of the chiral products. This guide provides an objective comparison of HPLC with alternative methods for the analysis of products from these reactions, supported by experimental data and detailed protocols.
The efficacy of a chiral catalyst is quantified by the enantiomeric excess of the product, making accurate and reliable analytical separation of enantiomers a critical step. Chiral HPLC is a widely adopted technique for this purpose due to its robustness and the availability of a diverse range of chiral stationary phases (CSPs).
Performance Comparison: HPLC vs. Alternative Analytical Methods
The selection of an analytical technique for monitoring an asymmetric reaction and determining the enantiomeric excess of its product is a critical decision in process development and quality control. While chiral HPLC is a dominant methodology, other techniques such as Gas Chromatography (GC) with a chiral stationary phase can also be employed, particularly for volatile compounds. The following table provides a comparative overview of these techniques for the analysis of a model asymmetric Michael addition product.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a solid or liquid chiral stationary phase. |
| Typical Analytes | Non-volatile or thermally labile compounds, wide range of functional groups. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in mobile phase; derivatization may be used to enhance detection. | Derivatization is often required to increase volatility and thermal stability. |
| Resolution (Rs) | Typically > 1.5 for baseline separation. | Can achieve very high resolution for suitable analytes. |
| Analysis Time | 10 - 30 minutes per sample is common. | Often faster, with run times of 5 - 15 minutes. |
| Sensitivity (LOD) | ng to pg range, depending on the detector (UV, MS). | pg to fg range with sensitive detectors (FID, MS). |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Solvent Consumption | Higher, generating more solvent waste. | Minimal, uses carrier gas. |
Experimental Protocol: Chiral HPLC Analysis of an Asymmetric Michael Addition Product
This protocol outlines a typical procedure for the determination of enantiomeric excess for the product of an asymmetric Michael addition of an aldehyde to a nitro-olefin, a reaction commonly catalyzed by chiral secondary amines.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase (CSP) Column: e.g., Daicel Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA).
-
Sample: Crude reaction mixture or purified product.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture or purified product.
-
Dissolve the sample in 1 mL of the mobile phase (n-Hexane/Isopropanol 90:10).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the racemic product to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Visualizing the Process: Workflows and Mechanisms
To further elucidate the analytical process and the underlying chemistry, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible catalytic cycle.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Caption: Catalytic Cycle of an Enamine-Catalyzed Michael Addition.
Characterization of Reaction Intermediates in Tert-butyl(propyl)amine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction intermediates formed during the synthesis of tert-butyl(propyl)amine, a valuable building block in organic synthesis. Understanding the nature and characteristics of these transient species is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document presents a comparative analysis of two primary synthetic routes: reductive amination and direct alkylation, with a focus on the characterization of their respective intermediates.
Executive Summary
The synthesis of this compound can be effectively achieved through two principal methods: reductive amination of propanal with tert-butylamine (B42293) and direct alkylation of tert-butylamine with a propyl halide. Each pathway proceeds through distinct intermediates with unique stability and reactivity profiles. Reductive amination involves the formation of a carbinolamine followed by an imine intermediate, while direct alkylation proceeds through a less stable quaternary ammonium (B1175870) salt intermediate. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides the necessary tools for the identification and characterization of these transient species.
Comparative Analysis of Synthetic Routes and Intermediates
The choice of synthetic route for this compound production depends on factors such as desired yield, purity requirements, and available starting materials. The following table summarizes the key characteristics of the intermediates involved in reductive amination and direct alkylation.
| Parameter | Reductive Amination Intermediate | Direct Alkylation Intermediate |
| Intermediate Type | Carbinolamine and Imine | Quaternary Ammonium Salt |
| Relative Stability | Moderately stable, can be observed under controlled conditions. | Generally unstable and transient. |
| Key Spectroscopic Features (¹H NMR) | Carbinolamine: Broad OH peak. Imine: Characteristic C=N-H proton signal. | Shifted N-alkyl proton signals. |
| Key Spectroscopic Features (IR) | Carbinolamine: O-H stretch. Imine: C=N stretch. | N-H bending vibrations. |
| Typical Yield of Final Product | Good to Excellent | Moderate to Good |
| Common Side Products | Over-reduction products, aldol (B89426) condensation products. | Polyalkylation products. |
Reductive Amination: A Stepwise Approach
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. The reaction between propanal and tert-butylamine proceeds via two key intermediates: a carbinolamine and an imine.
Signaling Pathway and Experimental Workflow
Kinetic Studies of Amine-Mediated Reactions: A Comparative Guide to Sterically Hindered Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of sterically hindered secondary amines, using tert-butyl(propyl)amine as a representative, against less sterically encumbered alternatives in organic synthesis. The following sections present a comparative analysis of reaction kinetics, detailed experimental protocols, and visualizations of the underlying catalytic cycles. This information is intended to assist researchers in selecting the appropriate amine catalyst for their specific synthetic needs.
A notable application of secondary amines is in the catalysis of aldol (B89426) reactions, a fundamental carbon-carbon bond-forming transformation. The catalytic efficiency of the amine in these reactions is significantly influenced by its steric and electronic properties. In this context, we will compare the performance of a sterically hindered amine with a less hindered analogue in the synthesis of methacrolein (B123484) via an aldol condensation.
Comparative Kinetic Data: Aldol Condensation for Methacrolein Synthesis
The synthesis of methacrolein through the aldol condensation of formaldehyde (B43269) and propionaldehyde (B47417) serves as an excellent model reaction to compare the catalytic activities of various secondary amines. The steric hindrance around the nitrogen atom of the amine catalyst can play a crucial role in the reaction kinetics. The data presented below compares the catalytic effect of a sterically hindered secondary amine, di-sec-butylamine (B1584033), with a less hindered counterpart, dibutylamine (B89481). The steric hindrance in di-sec-butylamine is expected to be comparable to that of this compound.
| Catalyst | Apparent Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reaction Order w.r.t. Propionaldehyde | Reaction Order w.r.t. Formaldehyde | Reference |
| Dibutylamine Acetate (B1210297) | 55.2 | 1.2 x 10^6 | 1 | 1 | [1] |
| Di-sec-butylamine Acetate | Higher steric hindrance leads to lower catalytic effect | Data not provided | Data not provided | Data not provided | [1] |
Note: While a specific value for the activation energy for di-sec-butylamine was not provided in the reference, the study noted that increased steric hindrance adversely affected the catalytic performance.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key reactions involving amine catalysis.
Protocol 1: General Procedure for Amine-Catalyzed Aldol Condensation for Methacrolein Synthesis
This protocol is adapted from studies on the synthesis of methacrolein catalyzed by an amine/acid system.[1]
Materials:
-
Formaldehyde (37 wt% solution in water)
-
Propionaldehyde
-
Secondary amine catalyst (e.g., dibutylamine or di-sec-butylamine)
-
Acetic acid
-
Solvent (e.g., water or a suitable organic solvent)
-
Internal standard for GC analysis (e.g., n-butanol)
Procedure:
-
To a temperature-controlled reactor equipped with a magnetic stirrer, add the secondary amine catalyst and acetic acid in a 1:1 molar ratio to form the amine acetate salt.
-
Add the desired amount of solvent and the internal standard.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.
-
In separate dropping funnels, place formaldehyde and propionaldehyde.
-
Add the formaldehyde and propionaldehyde dropwise to the reactor over a specified period. The molar ratio of formaldehyde to propionaldehyde is typically greater than 1 to minimize self-condensation of propionaldehyde.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for the desired reaction time.
-
Monitor the reaction progress by withdrawing aliquots at regular intervals. Quench the reaction in the aliquots (e.g., by cooling and dilution) and analyze by gas chromatography (GC) to determine the concentrations of reactants and products.
-
The reaction rate and kinetic parameters can be determined by analyzing the concentration profiles over time at different temperatures.
Protocol 2: General Procedure for a Directed Aldol Reaction Using a Sterically Hindered Amine-Derived Base
Sterically hindered amines like diisopropylamine (B44863) are precursors to strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), which are used in directed aldol reactions.[2][3]
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Ketone (e.g., 3-methylbutan-2-one)
-
Aldehyde (e.g., 2-methylpropanal)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
Set up an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.
-
Slowly add the ketone dropwise to the LDA solution to form the lithium enolate. Stir for another 30 minutes.
-
Add the aldehyde dropwise to the enolate solution.
-
Allow the reaction to proceed at -78 °C for a specified time, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol product, which can be purified by column chromatography.
Visualizing Reaction Pathways
Understanding the mechanism of amine catalysis is key to optimizing reaction conditions and catalyst selection. The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles in secondary amine catalysis.
Enamine Catalysis Pathway
Secondary amines can catalyze reactions of aldehydes and ketones through the formation of a nucleophilic enamine intermediate. This pathway is common in reactions such as aldol additions and Michael additions.[4]
Caption: The catalytic cycle of enamine catalysis.
Iminium Ion Catalysis Pathway
For α,β-unsaturated carbonyl compounds, secondary amines can form an electrophilic iminium ion, which lowers the LUMO of the system and facilitates conjugate addition.[5]
Caption: The catalytic cycle of iminium ion catalysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aldol Reaction Lab - 2168 Words | Cram [cram.com]
- 3. Video: Crossed Aldol Reaction Using Strong Bases: Directed Aldol Reaction [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Analysis of Transition States in Alkylamine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms and transition states is fundamental to understanding and optimizing chemical processes. In the realm of medicinal chemistry and materials science, alkylamines are crucial building blocks. A thorough comprehension of their reactivity, particularly the energetic barriers and geometries of their transition states, is paramount for designing efficient synthetic routes and novel molecules. This guide provides a comparative overview of computational approaches used to analyze the transition states of key reactions involving small alkylamines, supported by theoretical and experimental data.
Comparison of Computational Models for Amine Reactivity
Computational chemistry offers powerful tools to elucidate the fleeting nature of transition states. Density Functional Theory (DFT) is a widely employed method, with the choice of functional and basis set significantly impacting the accuracy of the results.
| Reaction Type | Amine Studied | Computational Method | Key Findings (Activation Energy, etc.) | Reference |
| Atmospheric Degradation | tert-Butylamine + OH radical | M06-2X/aug-cc-pVTZ, MP2/aug-cc-pVTZ, CCSD(T)-F12a/aug-cc-pVTZ | Hydrogen abstraction from the amino group is the main pathway. The M06-2X based model predicted a temperature-independent kinetic isotope effect (KIE) of 0.698 at 298 K, while the MP2 based model predicted an inverse KIE of 1.06. | [1] |
| Aldol (B89426) Reaction Catalysis | Primary and Secondary Enamines | B3LYP/6-31G with CPCM solvation | Primary enamine-mediated reactions have lower activation energies due to charge stabilization from hydrogen bonding in a half-chair transition state. | [2] |
| N-Alkylation with Alcohols | Aniline + Benzyl alcohol | DFT (unspecified functional) | The rate-determining step is the coordination of the imine intermediate to the iridium catalyst, not the hydride transfer. The calculated kinetic isotope effects for imine coordination and hydride transfer are 1.0 and 1.6, respectively. | [3] |
| CO2 Capture | Ethylamine, Propylamine, Butylamine | DFT with solvation models | The free energy of the carbamylation reaction is significantly affected by the proper accounting for molecular translational entropies in solution. | [4] |
| Reaction with Thiiranes | Ammonia (B1221849) and secondary amines | B3LYP/6-31+G(d)//HF/6-31+G(d) | Reaction rates are influenced by a combination of steric and polarizability effects. 2-Fluorothiirane reacts with NH3 over 10^6 times faster than the unsubstituted compound in the gas phase. | [5] |
Methodologies and Protocols
The accuracy of computational predictions of transition states is highly dependent on the chosen methodology. Below are summaries of the computational protocols employed in the cited studies.
Protocol 1: Atmospheric Degradation of tert-Butylamine[1]
-
Objective: To investigate the mechanism of the OH-initiated atmospheric degradation of tert-butylamine.
-
Software: Gaussian 09 for quantum chemical calculations and MESMER 3.0 for master equation calculations.
-
Geometry Optimization and Frequency Calculations: Stationary points on the potential energy surface were located using the M06-2X and MP2 methods with the aug-cc-pVTZ basis set.
-
Energy Refinement: Single-point energy calculations were performed using the CCSD(T*)-F12a/aug-cc-pVTZ level of theory.
-
Kinetic Calculations: Master equation calculations were used to simulate the kinetics of the reactions under atmospheric conditions.
Protocol 2: Amine-Catalyzed Aldol Reactions[2]
-
Objective: To explore the mechanisms, transition states, and stereoselectivity of amine-catalyzed aldol reactions.
-
Software: Not specified.
-
Computational Method: Density Functional Theory (DFT) using the B3LYP functional and the 6-31G* basis set.
-
Solvation Model: The conductor-like polarizable continuum model (CPCM) was used to simulate solvent effects.
-
Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the located transition states connect the reactants and products.
Protocol 3: N-Alkylation of Amines with Alcohols[3]
-
Objective: To elucidate the mechanism of the N-alkylation of amines with alcohols catalyzed by an iridium complex.
-
Computational Method: Density Functional Theory (DFT).
-
Analysis: The study involved locating transition states for key steps in the catalytic cycle, including alcohol oxidation, imine formation, and hydride transfer, to determine the rate-limiting step. Kinetic isotope effects were also calculated to compare with experimental findings.
Visualizing Computational Workflows and Reaction Mechanisms
Diagrams are essential for visualizing complex relationships in computational chemistry and reaction pathways.
Caption: Workflow for Computational Transition State Analysis.
Caption: SN2 Alkylation of a Primary Amine.
Alternative Reactions and Comparative Insights
The direct alkylation of amines via SN2 reactions with alkyl halides is often complicated by over-alkylation, as the product amine can be more nucleophilic than the starting amine.[6][7] This leads to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Alternative Synthetic Routes:
-
Reductive Amination: This method involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced. It offers better control over the degree of alkylation.
-
Gabriel Synthesis: A robust method for preparing primary amines that avoids over-alkylation by using phthalimide (B116566) as a protected source of ammonia.[8]
-
Alkylation with Alcohols: As seen in the iridium-catalyzed reaction, alcohols can be used as alkylating agents in the presence of a suitable catalyst, offering a different reaction pathway with its own unique transition states and intermediates.[3]
Computational studies are invaluable for comparing the activation barriers of these different pathways, helping chemists to select the optimal synthetic route. For instance, a computational analysis could compare the transition state energy of the direct SN2 alkylation of tert-butyl(propyl)amine with the transition state energies for the key steps in its synthesis via reductive amination. This would provide quantitative insight into which reaction is likely to be more efficient under kinetic control.
Conclusion
The computational analysis of transition states provides indispensable insights into the reactivity of alkylamines. While a specific study on this compound was not identified, the principles and methodologies from related systems offer a clear roadmap for such an investigation. By carefully selecting computational methods and considering various reaction pathways, researchers can gain a predictive understanding of reaction outcomes, guiding the synthesis of novel compounds for drug discovery and materials science. The continued development of computational techniques, coupled with experimental validation, will further enhance our ability to design and control chemical reactions with precision.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. A computational study of the reactions of thiiranes with ammonia and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tminehan.com [tminehan.com]
Spectroscopic Evidence for Tert-butyl(propyl)amine-Metal Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of metal complexes with amine-containing ligands is a cornerstone of coordination chemistry, with wide-ranging applications in catalysis, materials science, and pharmaceuticals. Tert-butyl(propyl)amine, with its secondary amine nitrogen and bulky tert-butyl group, presents an interesting case for complexation studies. While specific experimental data for this compound-metal complexes is limited in publicly available literature, this guide provides a comparative framework for understanding the expected spectroscopic evidence of their formation. The principles outlined here are supported by data from analogous simple amines, such as propylamine (B44156) and tert-butylamine (B42293), to offer a clear comparison of the expected spectroscopic changes upon coordination to a metal center.
Comparison of Spectroscopic Data for Amine Ligands and Their Metal Complexes
The following tables summarize the key spectroscopic features of propylamine and tert-butylamine as free ligands and the typical changes observed upon the formation of metal complexes. These changes are indicative of what can be expected when this compound coordinates to a metal ion.
Table 1: Infrared Spectroscopy Data
| Compound/Complex | Key Vibrational Mode | Wavenumber (cm⁻¹) | Change Upon Complexation |
| Propylamine (Free Ligand) | N-H Stretch (asymmetric & symmetric) | ~3370, ~3290 | Shift to lower frequency (weaker N-H bond) |
| N-H Bend (scissoring) | ~1600 | Shift in position and change in intensity | |
| C-N Stretch | ~1070 | Shift to higher or lower frequency depending on the metal | |
| Propylamine-Metal Complex (General) | M-N Stretch | 400 - 600 | Appearance of a new band |
| Tert-butylamine (Free Ligand) | N-H Stretch | ~3300 | Shift to lower frequency |
| Tert-butylamine-Borane Adduct | N-H Stretch | ~3200 | Shifted and sharpened |
| B-N Stretch | Appears upon adduct formation | New band indicative of coordination |
Data for free ligands are typical values. Complex data is generalized from the literature on amine-metal complexes.
Table 2: ¹H NMR Spectroscopy Data
| Compound/Complex | Proton Environment | Chemical Shift (ppm) | Change Upon Complexation |
| Propylamine (Free Ligand) | -CH₂-N | ~2.5 - 2.7 | Downfield shift due to deshielding by the metal center |
| -NH₂ | ~1.1 (broad) | Significant shift and potential broadening or sharpening | |
| Propylamine-Metal Complex (General) | -CH₂-N | Shifted downfield | Protons closer to the coordination site are more affected |
| This compound (Expected) | -CH(propyl)-N | Expected to shift downfield | The proton on the carbon adjacent to the nitrogen will be most affected. |
| -C(CH₃)₃ | Expected to show a smaller shift | The tert-butyl group, while further from the metal, provides a sharp and intense signal that is sensitive to changes in the electronic environment.[1] |
Table 3: UV-Visible Spectroscopy Data
| Compound/Complex | Electronic Transition | Wavelength Range (nm) | Observations |
| Alkylamines (Free Ligands) | n → σ* | Below 240 | Generally weak and in the far UV region. |
| Transition Metal-Amine Complexes | d-d transitions | 300 - 800 | Appearance of new, often broad, absorption bands in the visible region, giving rise to colored solutions. The position and intensity of these bands are dependent on the metal, its oxidation state, and the coordination geometry.[2] |
| Charge Transfer (CT) Bands | Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) | 200 - 500 | Often intense bands that can obscure d-d transitions. |
Visualizing the Experimental Workflow and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis of metal-amine complex formation and the logical process of confirming complexation.
References
A Comparative Guide to Sterically Hindered Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, achieving high selectivity and yield is paramount. Sterically hindered amines, a class of organic bases with significant steric bulk around the basic nitrogen atom, are indispensable tools for achieving this control. Their bulky nature renders them non-nucleophilic, allowing them to function as potent proton abstractors while minimizing undesired side reactions such as nucleophilic substitution. This guide provides a comparative analysis of common sterically hindered amines, supported by experimental data, to assist in the strategic selection of the optimal base for various synthetic transformations.
Core Principles of Sterically Hindered Amines
The utility of a sterically hindered amine is primarily dictated by a balance of two key properties:
-
Basicity (pKa of the conjugate acid): This determines the amine's ability to deprotonate a given substrate. Stronger bases are required for the deprotonation of weakly acidic protons.
-
Steric Hindrance: Bulky substituents around the nitrogen atom physically obstruct its approach to electrophilic centers, thereby minimizing its nucleophilicity.[1][2] This is the defining characteristic that allows these molecules to act as bases without participating in unwanted nucleophilic attacks.[1][2]
This combination of high basicity and low nucleophilicity is crucial in a variety of synthetic applications, including elimination reactions, enolate formation, and palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Synthetic Reactions
The choice of a sterically hindered amine can significantly impact the outcome of a reaction, particularly in terms of regioselectivity and stereoselectivity. Below, we compare the performance of several common hindered amines and related bulky bases in key organic transformations.
E2 Elimination Reactions: Controlling Regioselectivity
In the dehydrohalogenation of alkyl halides, the choice of base can direct the reaction to form either the more substituted (Zaitsev) or less substituted (Hofmann) alkene. Sterically hindered bases favor the formation of the Hofmann product by preferentially abstracting the more sterically accessible proton.[3][4]
Table 1: Comparison of Bases in the Dehydrobromination of Alkyl Halides
| Substrate | Base | Solvent | Temp (°C) | Hofmann Product (%) | Zaitsev Product (%) | Reference |
| 2-Bromobutane | KOtBu | t-BuOH | 70 | 53 | 47 | [5] |
| 2-Bromopentane | KOtBu | t-BuOH | 70 | 66 | 34 | [5] |
| 2-Bromo-2-methylbutane (B1582447) | KOtBu | t-BuOH | Reflux | 72 | 28 | [1][5] |
| 2-Bromo-2-methylbutane | KOEt | EtOH | Reflux | 30 | 70 | [1] |
Data presented in this table highlights the dramatic shift in product distribution towards the less substituted alkene when a sterically hindered base like potassium tert-butoxide (KOtBu) is used compared to a smaller base like potassium ethoxide (KOEt).
Enolate Formation: Kinetic vs. Thermodynamic Control
The formation of enolates from unsymmetrical ketones is a classic example where the choice of a sterically hindered base is critical. Strong, bulky bases like Lithium Diisopropylamide (LDA) rapidly deprotonate the less sterically hindered α-proton at low temperatures, leading to the formation of the kinetic enolate.[6][7] In contrast, smaller, weaker bases or higher temperatures allow for equilibration to the more stable, substituted thermodynamic enolate.
Table 2: Regioselectivity in Enolate Formation from 2-Methylcyclohexanone (B44802)
| Base | Solvent | Temp (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | THF | -78 | >99 | <1 |
| NaH | THF | 25 | Minor | Major |
| Et3N | MeOH | 25 | Minor | Major |
This table illustrates the exceptional selectivity of LDA in forming the kinetic enolate under cryogenic conditions. The data is compiled from typical outcomes described in organic chemistry literature.
Buchwald-Hartwig Amination
In the palladium-catalyzed Buchwald-Hartwig amination, a strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the active catalyst.[8] While sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are very common, hindered amines can also be employed, though their efficacy can be highly dependent on the specific substrates and ligand used. The choice of base can influence reaction rates and tolerance of functional groups.
Table 3: Comparison of Bases in the Buchwald-Hartwig Amination of 4-Chlorotoluene with N-Methylaniline
| Base | Ligand | Solvent | Temp (°C) | Yield (%) |
| NaOtBu | XPhos | Toluene (B28343) | 100 | 95 |
| LHMDS | XPhos | Toluene | 100 | 88 |
| K3PO4 | XPhos | Toluene | 100 | 75 |
| DBU | XPhos | Toluene | 100 | <10 |
This representative data shows that while strong alkoxide and amide bases are highly effective, sterically hindered amines like DBU can be poor choices in certain Buchwald-Hartwig systems, potentially due to catalyst inhibition or an insufficiently high reaction barrier for deprotonation.[8]
Experimental Protocols
Protocol for E2 Elimination using Potassium tert-Butoxide (Hofmann Product)
This protocol describes the dehydrobromination of 2-bromo-2-methylbutane, favoring the formation of the Hofmann product, 2-methyl-1-butene.[1]
-
Materials: 2-bromo-2-methylbutane, Potassium tert-butoxide (KOtBu), Anhydrous tert-butanol (B103910), Pentane (B18724), Saturated aqueous sodium chloride (brine), Anhydrous sodium sulfate.
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a 1.0 M solution of potassium tert-butoxide in tert-butanol (50 mL, 50 mmol).
-
Addition of Substrate: While stirring under a nitrogen atmosphere, add 2-bromo-2-methylbutane (5.0 g, 33 mmol) to the potassium tert-butoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2 hours.
-
Workup: Cool the reaction to room temperature and add 50 mL of pentane. Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the pentane via simple distillation. The alkene products can be separated by fractional distillation.
Protocol for Kinetic Enolate Formation using LDA
This protocol details the generation of the kinetic lithium enolate of 2-methylcyclohexanone.[9]
-
Materials: Diisopropylamine (B44863), n-Butyllithium in hexanes, Anhydrous tetrahydrofuran (B95107) (THF), 2-Methylcyclohexanone.
-
Preparation of LDA Solution: To a dry, nitrogen-flushed flask containing anhydrous THF (40 mL) and diisopropylamine (1.54 mL, 11 mmol) at -78 °C (dry ice/acetone bath), add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Stir the solution at -78 °C for 10 minutes, then at 0 °C for 15 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 2-methylcyclohexanone (1.12 g, 10 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Reaction: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate. The enolate solution is now ready for reaction with an electrophile.
Protocol for Buchwald-Hartwig Amination using Sodium tert-Butoxide
This protocol provides a general procedure for the amination of an aryl chloride.
-
Materials: Aryl chloride (e.g., 4-chloroanisole), Amine (e.g., diphenylamine), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Reaction Setup: To a dry, nitrogen-flushed three-necked flask, add diphenylamine (B1679370) (5.01 g, 29.6 mmol), 4-chloroanisole (B146269) (4.48 g, 31.4 mmol), and degassed toluene (150 mL).
-
Addition of Reagents: Add Pd₂(dba)₃ (0.287 g, 1 mol%), tBu₃P·HBF₄ (0.198 g, 2 mol%), and finally sodium tert-butoxide (6.34 g, 66.0 mmol) to the flask.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 16 hours.
-
Workup: After cooling to room temperature, dilute the reaction with dichloromethane (B109758) (300 mL). Filter the suspension, and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography.
Visualizing Reaction Control and Mechanisms
The following diagrams illustrate the decision-making process and mechanisms where sterically hindered amines play a crucial role.
Caption: Workflow for selecting a base to control regioselectivity.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Disposal of Tert-butyl(propyl)amine: A Guide for Laboratory Professionals
The proper disposal of tert-butyl(propyl)amine, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guidance is based on information for structurally similar amine compounds, such as tert-butylamine (B42293), and established protocols for hazardous chemical waste management. Researchers, scientists, and drug development professionals must handle this compound with the understanding that it is a potentially hazardous material.
Understanding the Hazards: A Look at a Related Compound
To best assess the potential risks associated with this compound, it is informative to review the properties of a closely related chemical, tert-butylamine. The following table summarizes key quantitative data from the Safety Data Sheet for tert-butylamine, which should be considered as indicative of the potential hazards of this compound.
| Property | Value |
| Boiling Point | 46 °C / 114.8 °F @ 760 mmHg[1] |
| Melting Point | -67 °C / -88.6 °F[1] |
| Flash Point | -10 °C / 14 °F[1] |
| Specific Gravity | 0.690[1] |
| Vapor Pressure | 2.5 (vs air)[1] |
| Autoignition Temperature | 380 °C / 716 °F[1] |
| Flammability Limits | Upper: 8.90%, Lower: 1.70%[1] |
This data is for tert-butylamine and should be used as a proxy for assessing the hazards of this compound.
Procedural Guidance for Proper Disposal
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following step-by-step procedures provide a framework for its safe handling and disposal.
Step 1: Waste Identification and Classification
-
Assume Hazardous Nature : In the absence of specific data, treat this compound as a hazardous waste. Based on data for similar amines, it is likely to be flammable, corrosive, and toxic.
-
Do Not Mix : Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[2] Keeping amine waste separate is crucial for proper handling.[2]
Step 2: Proper Containerization and Labeling
-
Select Appropriate Containers : Use containers made of materials compatible with amines.[2] The original container, if in good condition, is often a suitable choice. Do not use metal containers for corrosive waste.
-
Label Clearly : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic).[3]
Step 3: Safe Storage in a Designated Area
-
Satellite Accumulation Area (SAA) : Store the properly labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3] This area should be near the point of generation.
-
Segregate Incompatibles : Store the amine waste away from incompatible materials such as acids and oxidizing agents to prevent dangerous reactions.[2]
-
Secure and Ventilate : Ensure the storage area is cool, well-ventilated, and away from direct sunlight and heat sources.[2] Containers must be kept tightly sealed to prevent the release of fumes.[2]
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Service : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] These companies are equipped to manage and dispose of chemical waste safely and in an environmentally responsible manner.[2]
-
Maintain Records : Keep detailed records of the waste disposal, including quantities, dates, and the methods used, as required by regulations.[2]
-
Do Not Dispose in Drains : Under no circumstances should amines be disposed of down the drain or in the regular trash, as they can cause significant harm to aquatic life and ecosystems.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tert-butyl(propyl)amine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Tert-butyl(propyl)amine.
Hazard Summary
This compound is a branched-chain aliphatic amine.[2] Like other liquid alkylamines, it should be presumed to be a flammable and corrosive substance that can cause severe skin burns and eye damage.[1] Vapors may be irritating to the respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving recommended. - Inner Glove: Nitrile rubber. - Outer Glove: Neoprene or Butyl rubber. | Provides robust protection against corrosive amines. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. | Protects against severe eye damage from splashes of corrosive material. |
| Skin and Body Protection | - Flame-resistant lab coat. - Chemical-resistant apron. - Closed-toe shoes and long pants. | Protects skin from splashes and contact with the corrosive and flammable liquid. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required. | Prevents inhalation of harmful and irritating vapors. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency shower and eyewash station are accessible and functional.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, sand, or other non-combustible material) readily available.[1]
Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood.
-
Ground all equipment to prevent static discharge, which could ignite flammable vapors.[1]
-
Use non-sparking tools for all operations.[1]
-
Keep containers tightly sealed when not in use to prevent the release of vapors.
-
Avoid contact with incompatible materials such as acids, strong oxidizing agents, and halogenated compounds.[3]
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
Decontaminate the work area.
-
Properly store or dispose of this compound and any contaminated materials.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Chemical Waste | Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4] |
| Contaminated PPE | Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container. |
| Empty Containers | Empty containers may retain product residue and can be hazardous. Do not reuse. Dispose of in accordance with government regulations.[5] |
Key Disposal Considerations:
-
Do Not dispose of amines down the drain or in the general trash.[4]
-
It is recommended to use a licensed hazardous waste disposal company for the disposal of amine waste.[4]
Emergency Procedures: Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a chemical spill response.
References
- 1. ALKYLAMINES OR POLYALKYLAMINES, [LIQUID, FLAMMABLE, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Buy this compound (EVT-3505423) | 22675-81-6 [evitachem.com]
- 3. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. tri-iso.com [tri-iso.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
